molecular formula C56H80O26 B15568403 Olivomycin B CAS No. 6992-69-4

Olivomycin B

Cat. No.: B15568403
CAS No.: 6992-69-4
M. Wt: 1169.2 g/mol
InChI Key: IMOZZFPIRUCKDX-OYZCSHMXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olivomycin B is a useful research compound. Its molecular formula is C56H80O26 and its molecular weight is 1169.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6992-69-4

Molecular Formula

C56H80O26

Molecular Weight

1169.2 g/mol

IUPAC Name

[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C56H80O26/c1-21(57)45(62)50(67)53(70-11)32-14-30-12-29-13-31(78-39-19-37(52(25(5)74-39)76-27(7)58)81-38-16-34(61)51(69-10)24(4)73-38)15-33(60)43(29)48(65)44(30)49(66)54(32)82-41-18-35(46(63)23(3)72-41)79-40-17-36(47(64)22(2)71-40)80-42-20-56(9,68)55(26(6)75-42)77-28(8)59/h12-13,15,21-26,32,34-42,45-47,51-55,57,60-65,68H,14,16-20H2,1-11H3/t21-,22-,23-,24-,25-,26+,32+,34-,35-,36-,37-,38-,39+,40+,41+,42+,45+,46-,47-,51+,52+,53+,54+,55+,56+/m1/s1

InChI Key

IMOZZFPIRUCKDX-OYZCSHMXSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery of Olivomycin: A Technical Retrospective for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the history, mechanism, and experimental basis of the aureolic acid antibiotic, olivomycin (B1226810).

Executive Summary

Discovered in the early 1960s, olivomycin is a member of the aureolic acid family of antibiotics, a group of potent antitumor agents that also includes mithramycin and chromomycin (B10761888) A3. This technical guide provides a comprehensive overview of the history of olivomycin's discovery, its physicochemical properties, and its mechanism of action. Tailored for researchers, scientists, and drug development professionals, this document details the experimental protocols that have been pivotal in understanding olivomycin's biological activity and presents key quantitative data in a structured format. Furthermore, it visualizes the complex biological pathways and experimental workflows associated with olivomycin research, offering a deeper understanding of this historically significant and clinically relevant molecule.

Historical Discovery and Physicochemical Properties

Olivomycin was first isolated in 1962 by Russian scientists G. F. Gause and M. G. Brazhnikova at the Institute of New Antibiotics in Moscow.[1] The antibiotic is a secondary metabolite produced by the actinomycete Streptomyces olivoreticuli.[2][3]

Physicochemical Properties of Olivomycin A

PropertyValueReference
Molecular FormulaC₅₈H₈₄O₂₆[4]
Molecular Weight1197.27 g/mol [4]
AppearanceYellow solid
SolubilitySoluble in ethanol (B145695) and chloroform; insoluble in water.

Mechanism of Action

Olivomycin exerts its potent antitumor effects primarily by targeting DNA. It belongs to a class of minor groove binding agents that exhibit a high affinity for GC-rich sequences. The binding of olivomycin to DNA is a magnesium ion-dependent process, forming a dimer that intercalates into the minor groove. This interaction physically obstructs the DNA template, thereby inhibiting the processes of DNA replication and RNA transcription.

The inhibition of transcription is a key aspect of olivomycin's anticancer activity. By binding to GC-rich promoter regions, olivomycin can block the binding of essential transcription factors, such as Sp1, leading to the downregulation of genes crucial for cancer cell proliferation and survival.

Recent studies have also highlighted olivomycin's role in inducing apoptosis through a p53-dependent pathway. DNA damage caused by olivomycin binding leads to the phosphorylation and activation of p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis), which in turn activates Bax, a key effector of the intrinsic apoptotic pathway.

Signaling Pathway of Olivomycin-Induced Apoptosis

Olivomycin_Apoptosis_Pathway Olivomycin Olivomycin A DNA GC-rich DNA (Minor Groove) Olivomycin->DNA Binds DNA_Damage DNA Damage DNA->DNA_Damage Causes p53 p53 DNA_Damage->p53 Activates p_p53 p-p53 (activated) p53->p_p53 Phosphorylation PUMA PUMA p_p53->PUMA Upregulates Bax Bax PUMA->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates

Caption: Olivomycin-induced p53-dependent apoptosis pathway.

Quantitative Data on Biological Activity

The antitumor activity of olivomycin A and its derivatives has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.

Table 1: In Vitro Cytotoxicity of Olivomycin A and Derivatives

CompoundCell LineCancer TypeIC50Reference
Olivomycin AA-498Renal Cell Carcinoma~10 nM (colony formation)
Olivomycin A786-ORenal Cell Carcinoma~1 nM (colony formation)
Olivomycin AA-498Renal Cell Carcinoma1 µM (apoptosis)
Olivomycin A786-ORenal Cell Carcinoma50 nM (apoptosis)
Olivomycin ADnmt3a (in vitro)DNA Methyltransferase6 ± 1 µM
OlivamideDnmt3a (in vitro)DNA Methyltransferase7.1 ± 0.7 µM
SP 85 (analog)SW480Human Colon Adenocarcinoma16 nM
SP 85 (analog)HepG2Human Liver Cancer93 nM
SP 85 (analog)MCF7Human Breast Adenocarcinoma78 nM

Table 2: DNA Binding Affinity of Olivomycin A

ParameterConditionValueReference
Binding Constant (K)With 5mM MgCl₂Varies with ionic strength
Binding Constant (K)Without MgCl₂Binding is not observed

Experimental Protocols

Original Isolation and Purification of Olivomycin (1962)

Experimental Workflow for Olivomycin Isolation (Conceptual)

Olivomycin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Fermentation Streptomyces olivoreticuli Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Separate mycelium Solvent_Extraction Solvent Extraction (e.g., Chloroform) Centrifugation->Solvent_Extraction Extract supernatant Evaporation Evaporation Solvent_Extraction->Evaporation Concentrate Chromatography Chromatography (e.g., Alumina column) Evaporation->Chromatography Purify Crystallization Crystallization Chromatography->Crystallization Olivomycin Pure Olivomycin Crystallization->Olivomycin

Caption: Conceptual workflow for the isolation of olivomycin.

Colony Formation Assay for Assessing Olivomycin A Cytotoxicity in Renal Cancer Cells

This protocol is adapted from studies on the effect of olivomycin A on A-498 and 786-O renal cancer cell lines.

  • Cell Seeding: Seed A-498 cells at a density of 1200 cells/well and 786-O cells at 500 cells/well in 6-well plates containing 2 mL of fresh culture medium.

  • Adherence: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48 hours to allow for cell attachment.

  • Treatment: Replace the medium with 3 mL of fresh medium containing the desired concentrations of olivomycin A (e.g., 1 nM to 100 nM). Include a vehicle control (e.g., DMSO).

  • Incubation: Culture the cells for an additional 9 days, with medium changes every 3 days.

  • Fixation and Staining:

    • Wash the colonies twice with phosphate-buffered saline (PBS).

    • Fix the colonies with 100% methanol (B129727) for 10 minutes.

    • Stain with 0.05% crystal violet solution for 1-3 minutes.

  • Quantification: Wash the plates with deionized water, allow them to air dry, and count the number of colonies in each well.

Western Blot Analysis of p53 Phosphorylation

This protocol is a generalized procedure for detecting the phosphorylation of p53 at Serine 15 (p-p53 Ser15) in response to DNA damage induced by olivomycin A.

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with olivomycin A at the desired concentration and time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-p53 (Ser15) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the p-p53 signal to a loading control, such as β-actin or total p53.

Biosynthesis of Olivomycin

Olivomycin, as an aureolic acid antibiotic, is synthesized via a type II polyketide synthase (PKS) pathway. While the gene cluster for olivomycin biosynthesis in S. olivoreticuli has not been as extensively characterized as that for mithramycin (mtm genes) or chromomycin A3 (cmm genes), the high degree of structural similarity suggests a conserved biosynthetic pathway.

The biosynthesis begins with the formation of a tetracyclic intermediate, premithramycinone, from a decaketide precursor. This is followed by a series of post-PKS modifications, including glycosylation, methylation, and acylation, carried out by a suite of tailoring enzymes. A key step in the biosynthesis of the tricyclic aureolic acid structure is the oxidative cleavage of the fourth ring of a tetracyclic precursor by a monooxygenase.

Generalized Aureolic Acid Biosynthesis Pathway

Aureolic_Acid_Biosynthesis Malonyl_CoA Malonyl-CoA + Starter Unit PKS Type II PKS (e.g., mtmP, mtmK, mtmS) Malonyl_CoA->PKS Decaketide Linear Decaketide PKS->Decaketide Premithramycinone Premithramycinone (Tetracyclic Intermediate) Decaketide->Premithramycinone Cyclization/Aromatization Glycosylation Glycosylation (Glycosyltransferases, e.g., mtmGI-GIV) Premithramycinone->Glycosylation Methylation Methylation (Methyltransferases, e.g., mtmMI, mtmMII, mtmC) Glycosylation->Methylation Ring_Cleavage Oxidative Ring Cleavage (Monooxygenase, e.g., mtmOIV) Methylation->Ring_Cleavage Final_Modifications Final Modifications (e.g., Acylation, Reduction by mtmW) Ring_Cleavage->Final_Modifications Olivomycin Olivomycin A Final_Modifications->Olivomycin

Caption: Generalized biosynthetic pathway for aureolic acid antibiotics.

Conclusion

The discovery of olivomycin marked a significant milestone in the field of natural product antibiotics and cancer chemotherapy. Its unique mechanism of action, involving the sequence-selective binding to the minor groove of DNA, continues to be an area of active research. This technical guide has provided a detailed overview of the historical context, mechanism of action, quantitative biological data, and key experimental protocols associated with olivomycin. For drug development professionals, a thorough understanding of the journey of molecules like olivomycin, from discovery to mechanistic elucidation, offers valuable insights into the challenges and opportunities in the ongoing quest for novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Chemical and Biological Differences of Olivomycins A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycins are a class of aureolic acid antibiotics produced by various strains of Streptomyces. These compounds are known for their potent antitumor properties, which primarily stem from their ability to bind to the minor groove of GC-rich DNA sequences. This interaction interferes with crucial cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells. This technical guide provides a detailed comparative analysis of the chemical structures, biological activities, and mechanisms of action of the three main analogues: Olivomycin (B1226810) A, B, and C.

Core Chemical Differences

The fundamental structures of Olivomycins A, B, and C consist of a tricyclic aglycone core attached to two sugar moieties. The primary chemical distinctions between these three analogues lie in the composition of their acyl side chains on one of the sugar residues.

Table 1: Summary of Chemical Properties of Olivomycin A, B, and C

FeatureOlivomycin AOlivomycin BOlivomycin C
Molecular Formula C₅₈H₈₄O₂₆[1]C₅₆H₈₀O₂₆[2]C₅₆H₈₂O₂₅[3]
Molecular Weight 1197.27 g/mol [1]1169.22 g/mol [2]1155.24 g/mol
Key Structural Difference Possesses an isobutyryl side chainPossesses an acetyl side chainDiffers from B by the presence of an additional two hydrogens and one less oxygen, suggesting a hydroxyl group in place of a ketone or a similar structural variation.

The seemingly minor difference in the acyl side chain—an isobutyryl group in Olivomycin A versus an acetyl group in this compound—accounts for the C₂H₄ difference in their molecular formulas. The structural variation between this compound and C is due to a difference of H₂ and a reduction of one oxygen atom.

Comparative Biological Activity

While extensive research has been conducted on Olivomycin A, there is a notable lack of direct comparative studies detailing the quantitative biological activities of Olivomycins A, B, and C under identical experimental conditions. The majority of the available literature focuses on the potent anticancer effects of Olivomycin A.

Table 2: Publicly Available Biological Activity Data

CompoundTarget/ActivityCell Line(s)Observed EffectQuantitative Data (IC₅₀)
Olivomycin A AnticancerRenal Cell Carcinoma (A-498, 786-O)[1]Inhibition of cell migration, reversal of EMT, induction of apoptosis.[1]Induces apoptosis at 1 µM in A-498 and 50 nM in 786-O cells.[1]
AnticancerMurine Leukemia, Human T-lymphoblastic cellsCytotoxicityNanomolar concentrations
DNA Methyltransferase InhibitionIn vitroInhibition of Dnmt3aIC₅₀ = 6 ± 1 µM
Olivomycin C AntibacterialGram-positive and Gram-negative bacteriaStrong activity against Gram-positive, weak against Gram-negative.Not Available

Note: The lack of standardized comparative data makes it challenging to definitively rank the potency of these three analogues.

Experimental Protocols

General Protocol for Extraction of Olivomycins from Streptomyces Culture
  • Fermentation: Cultivate the olivomycin-producing Streptomyces strain in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Solvent Extraction: Extract the culture broth and/or the mycelial biomass with an appropriate organic solvent, such as ethyl acetate (B1210297) or butanol. This step is typically repeated multiple times to ensure complete extraction.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

General Protocol for HPLC Purification of Olivomycins
  • Sample Preparation: Dissolve the crude extract in a suitable solvent compatible with the HPLC mobile phase. The sample should be filtered through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically suitable for the separation of these compounds.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid, is commonly used. The specific gradient will need to be optimized for the best separation of the olivomycin analogues.

    • Detection: UV detection at a wavelength where the olivomycin chromophore absorbs strongly (e.g., around 275 nm and 410 nm) is recommended.

  • Fraction Collection: Collect the fractions corresponding to the peaks of Olivomycin A, B, and C as they elute from the column.

  • Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fractions, typically by lyophilization, to obtain the pure compounds.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for olivomycins is their binding to the minor groove of GC-rich regions of DNA. This interaction is stabilized by the presence of divalent cations like Mg²⁺. By occupying the minor groove, olivomycins can physically obstruct the binding of transcription factors and interfere with the progression of DNA and RNA polymerases.

Olivomycin A Signaling Pathway

Extensive research on Olivomycin A has elucidated its impact on several key signaling pathways, particularly in the context of cancer.

OlivomycinA_Signaling OA Olivomycin A DNA GC-rich DNA (Minor Groove) OA->DNA Binds p53 p53 Activation (Phosphorylation) OA->p53 Induces Apoptosis Apoptosis OA->Apoptosis Induces Mito_QC Mitochondrial Quality Control OA->Mito_QC Induces TF_Binding Transcription Factor Binding Inhibition DNA->TF_Binding Blocks Replication DNA Replication DNA->Replication Inhibits Transcription Transcription DNA->Transcription Inhibits Snail Snail (Transcription Factor) TF_Binding->Snail e.g. EMT Epithelial-Mesenchymal Transition (EMT) TF_Binding->EMT Inhibits p53->Apoptosis Promotes Snail->EMT Promotes

Caption: Olivomycin A's mechanism of action.

Description of Olivomycin A's Signaling Effects:

  • DNA Binding and Transcriptional Repression: Olivomycin A directly binds to GC-rich sequences in the DNA minor groove, which physically blocks the binding of essential transcription factors.[1] This leads to a broad inhibition of transcription.

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): By inhibiting the expression of key EMT-driving transcription factors like Snail, Olivomycin A can reverse the EMT process, which is critical for cancer metastasis.[1]

  • Induction of Apoptosis: Olivomycin A has been shown to induce programmed cell death (apoptosis) in cancer cells.[1] This can occur through both p53-dependent and independent pathways.

  • Activation of p53: In cells with wild-type p53, Olivomycin A can lead to the phosphorylation and activation of this tumor suppressor protein, which in turn can trigger apoptosis.

  • Mitochondrial Quality Control: Olivomycin A can also induce mitochondrial stress and promote mitophagy, a process of selective mitochondrial degradation, particularly in p53-mutant cells.[1]

Due to a lack of specific research, detailed signaling pathways for Olivomycins B and C have not been elucidated to the same extent as for Olivomycin A. It is plausible that they share a similar primary mechanism of DNA binding, but the differences in their side chains could influence their binding affinity, cellular uptake, and downstream effects, leading to variations in their overall biological activity.

Conclusion

Olivomycins A, B, and C are closely related aureolic acid antibiotics with significant potential as anticancer agents. Their core chemical differences, located in the acyl side chains of their sugar moieties, likely contribute to variations in their biological activities. While Olivomycin A is the most extensively studied of the three, further research, particularly direct comparative studies, is needed to fully understand the therapeutic potential of Olivomycins B and C. The development of detailed structure-activity relationships will be crucial for the future design of novel, more potent, and less toxic olivomycin-based cancer therapies.

References

An In-depth Technical Guide to the Fluorescence Properties of Olivomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin (B1226810) A, a member of the aureolic acid family of antibiotics, is a polyketide glycoside with significant antitumor properties. Its mechanism of action involves the non-intercalative binding to the minor groove of GC-rich regions of double-stranded DNA, a process that is dependent on the presence of divalent cations like Mg²⁺. This interaction leads to the inhibition of DNA-dependent RNA synthesis, ultimately inducing apoptosis in cancer cells. The inherent fluorescence of olivomycin and its analogs, such as chromomycin (B10761888) A₃ and mithramycin, makes them valuable tools for studying drug-DNA interactions and cellular uptake. This guide provides a comprehensive overview of the fluorescence quantum yield and lifetime of olivomycin, drawing on available data for the aureolic acid antibiotic family, and details the experimental protocols for their measurement.

Quantitative Fluorescence Data

Table 1: Fluorescence Properties of Chromomycin A₃ (as a proxy for Olivomycin)

PropertyValueConditions
Maximum Excitation Wavelength (λex)445 nmBound to DNA in the presence of Mg²⁺ ions[1]
Maximum Emission Wavelength (λem)575 nmBound to DNA in the presence of Mg²⁺ ions[1]
Fluorescence Quantum Yield (ΦF)Not reportedA study noted a reduced quantum yield upon complexation with Cu²⁺, but a baseline value was not provided.
Fluorescence Lifetime (τ)Not reported-

Note: The fluorescence properties of aureolic acid antibiotics are highly sensitive to their environment, particularly their binding state with DNA and the presence of divalent cations. The values presented above are for the DNA-bound state, which is the biologically relevant state for their antitumor activity.

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method is a widely used and reliable technique for determining ΦF.

Protocol: Comparative Method for Quantum Yield Determination

  • Selection of a Standard: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the sample (olivomycin) and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements:

    • Measure the absorbance spectra of all prepared solutions using a UV-Vis spectrophotometer.

    • Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • The excitation wavelength should be the same for both the sample and the standard.

    • Ensure identical experimental conditions (e.g., slit widths, detector voltage) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,standard * (Slopesample / Slopestandard) * (nsample² / nstandard²)

    where 'n' is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate method for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Protocol: Time-Correlated Single Photon Counting (TCSPC)

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a sensitive single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of olivomycin in the desired solvent or buffer.

  • Data Acquisition:

    • The sample is excited by the pulsed light source at a high repetition rate.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

    • The timing electronics build a histogram of the time delays between excitation and emission. This histogram represents the fluorescence decay profile.

  • Data Analysis:

    • The resulting fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

    • The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Mechanism of Action and Signaling Pathway

Olivomycin and other aureolic acid antibiotics exert their cytotoxic effects by binding to the minor groove of GC-rich DNA, which is often found in the promoter regions of genes. This binding is stabilized by a magnesium ion bridge and effectively displaces transcription factors, thereby inhibiting gene expression. This ultimately leads to the induction of apoptosis.

Olivomycin_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus Olivomycin Olivomycin DNA GC-Rich DNA (Promoter Region) Olivomycin->DNA Enters Cell & Nucleus Mg2 Mg²⁺ Mg2->DNA Co-factor RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Recruits Apoptosis Apoptosis DNA->Apoptosis Transcription Blocked Transcription_Factors Transcription Factors Transcription_Factors->DNA Binds to Promoter RNA_Polymerase->Apoptosis Inhibits Transcription

Caption: Mechanism of action of Olivomycin in a cancer cell.

The diagram above illustrates the key steps in the mechanism of action of olivomycin. The antibiotic enters the cell and its nucleus, where it forms a complex with magnesium ions and binds to the GC-rich minor groove of DNA. This binding event physically obstructs the binding of transcription factors and the recruitment of RNA polymerase, leading to a halt in transcription and subsequent induction of apoptosis.

Experimental_Workflow_Fluorescence cluster_QY Quantum Yield Measurement cluster_LT Lifetime Measurement QY_Start Prepare Sample & Standard Solutions QY_Abs Measure Absorbance (UV-Vis) QY_Start->QY_Abs QY_Fluor Measure Fluorescence (Spectrofluorometer) QY_Abs->QY_Fluor QY_Plot Plot Integrated Intensity vs. Absorbance QY_Fluor->QY_Plot QY_Calc Calculate Quantum Yield QY_Plot->QY_Calc LT_Start Prepare Sample Solution LT_Excitation Pulsed Laser Excitation LT_Start->LT_Excitation LT_Detection Single Photon Detection (TCSPC) LT_Excitation->LT_Detection LT_Decay Construct Fluorescence Decay Curve LT_Detection->LT_Decay LT_Fit Fit Decay to Exponential Function LT_Decay->LT_Fit

References

An In-depth Technical Guide to Olivomycin B Target Gene Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin (B1226810) B, a member of the aureolic acid family of antibiotics, is a potent antitumor agent that exerts its cytotoxic effects through direct interaction with DNA. This technical guide provides a comprehensive overview of the target gene sequences of olivomycin B, its mechanism of action, and the downstream cellular consequences. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

This compound, along with its close analog olivomycin A, selectively binds to the minor groove of DNA, demonstrating a strong preference for GC-rich sequences. This interaction physically obstructs the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. A key aspect of its mechanism is the displacement of transcription factors that bind to GC-rich promoter regions, thereby altering the expression of a multitude of genes critical for cancer cell proliferation and survival.

Data Presentation: Quantitative Analysis of Olivomycin-DNA Interaction

The binding of olivomycin to DNA is a sequence-specific and kinetically governed process. The following tables summarize the quantitative data on the binding preferences and kinetics of olivomycin A, which is structurally and functionally very similar to this compound.

Table 1: Preferred Binding Sequences of Olivomycin

RankSequence (3'-5')Relative Affinity
1GGG+++
2CGA++
3CCG++
4GCC++
5CCT+
6CTG+

Data compiled from studies on aureolic acid antibiotics, including chromomycin (B10761888) and olivomycin, which have nearly identical binding sites[1].

Table 2: Kinetic Parameters of Olivomycin A Interaction with Different GC-rich Tetranucleotide Sites

DNA Site (Central Dinucleotide)Dissociation Rate Constant (k_off, s⁻¹)Complex Lifetime (τ, s)
SGCS (GC)0.02 - 0.0425 - 50
SGGS (GG)0.03 - 0.0520 - 33
SCGS (CG)> 0.1< 10

S represents G or C. Data indicates that complexes with a central CG dinucleotide are kinetically less stable[2][3].

Table 3: Cytotoxic Activity of Olivomycin A in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A-498 (p53 wild-type)Renal Cell Carcinoma~1000
786-O (p53 mutant)Renal Cell Carcinoma~50
SW480Colon Adenocarcinoma16 (analog SP 85)
HepG2Liver Cancer93 (analog SP 85)
MCF7Breast Adenocarcinoma78 (analog SP 85)

IC50 values represent the concentration required to inhibit 50% of cell growth. Data from[4][5].

Experimental Protocols

DNA Footprinting Assay

This method is used to identify the specific DNA sequences where this compound binds.

Materials:

  • DNA fragment of interest, end-labeled with a radioactive or fluorescent tag.

  • This compound solution of varying concentrations.

  • DNase I enzyme.

  • DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM CaCl2).

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL salmon sperm DNA).

  • Phenol:chloroform:isoamyl alcohol (25:24:1).

  • Ethanol (B145695).

  • Sequencing gel loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

Procedure:

  • Binding Reaction: Incubate the end-labeled DNA fragment with varying concentrations of this compound in a suitable binding buffer for 30-60 minutes at room temperature to allow equilibrium to be reached.

  • DNase I Digestion: Add a pre-determined, limiting amount of DNase I to the binding reaction and incubate for 1-2 minutes at room temperature. The amount of DNase I should be titrated to achieve, on average, one cut per DNA molecule.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • DNA Purification: Extract the DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Gel Electrophoresis: Resuspend the DNA pellets in sequencing gel loading buffer, denature at 90-95°C for 5 minutes, and load onto a high-resolution denaturing polyacrylamide sequencing gel.

  • Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The region where this compound was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the DNA ladder compared to the control lane (no this compound).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of this compound to a specific DNA probe and to determine the binding affinity.

Materials:

  • DNA probe containing the putative this compound binding site, labeled with a radioactive or non-radioactive tag.

  • This compound solution of varying concentrations.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol, 10 mM MgCl2).

  • Non-denaturing polyacrylamide gel.

  • Gel running buffer (e.g., 0.5x TBE).

  • Loading dye.

Procedure:

  • Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound in the binding buffer for 20-30 minutes at room temperature.

  • Gel Electrophoresis: Add loading dye to the reactions and load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system.

  • Visualization: Detect the labeled DNA probe by autoradiography, chemiluminescence, or fluorescence imaging. A shift in the mobility of the DNA probe in the presence of this compound indicates the formation of a DNA-drug complex. The intensity of the shifted band can be used to quantify the binding affinity.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Identifying this compound-induced Protein Displacement

This protocol is adapted for identifying genomic regions where this compound displaces DNA-binding proteins, such as transcription factors. It utilizes an antibody against the displaced protein of interest (e.g., Sp1).

Materials:

  • Cells of interest.

  • Formaldehyde (B43269) (for cross-linking).

  • Glycine.

  • Lysis buffer (e.g., PIPES, IGEPAL, protease inhibitors).

  • Sonication buffer (e.g., SDS, EDTA, Tris, protease inhibitors).

  • ChIP dilution buffer (e.g., SDS, Triton X-100, EDTA, Tris, NaCl).

  • Antibody against the protein of interest (e.g., anti-Sp1).

  • Protein A/G magnetic beads.

  • Wash buffers (low salt, high salt, LiCl).

  • Elution buffer (e.g., NaHCO3, SDS).

  • Proteinase K.

  • RNase A.

  • DNA purification kit.

  • Reagents for NGS library preparation.

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound for the desired time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10-15 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in sonication buffer and shear the chromatin to an average size of 200-700 bp using a sonicator.

  • Immunoprecipitation: Dilute the sheared chromatin with ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the antibody against the displaced protein of interest overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome. A decrease in the number of reads at specific genomic locations in the this compound-treated sample compared to the control indicates displacement of the target protein by the drug.

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage and p53-Mediated Apoptosis

The binding of this compound to DNA induces DNA damage and oxidative stress, leading to the activation of the p53 tumor suppressor protein and subsequent apoptosis.

Olivomycin_p53_Pathway cluster_intrinsic Intrinsic Pathway (p53 wild-type) cluster_extrinsic Extrinsic & Intrinsic Crosstalk (p53 mutant) Olivomycin This compound DNA GC-rich DNA Olivomycin->DNA Binds to minor groove DNA_Damage DNA Damage & Oxidative Stress DNA->DNA_Damage Inhibits replication & transcription ATM_ATR ATM / ATR DNA_Damage->ATM_ATR p38MAPK p38 MAPK DNA_Damage->p38MAPK CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 p53 p53 (Phosphorylation & Stabilization) CHK1_CHK2->p53 p38MAPK->p53 PUMA_BAK PUMA, Bak (Upregulation) p53->PUMA_BAK Transcriptional activation Caspase8 Caspase-8 (Activation) p53->Caspase8 In p53 mutant cells Caspase9 Caspase-9 (Activation) PUMA_BAK->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Bid Bid (Truncation) Caspase8->Bid Mitochondrial_Involvement Mitochondrial Involvement Bid->Mitochondrial_Involvement Mitochondrial_Involvement->Apoptosis

Caption: this compound induces p53-mediated apoptosis.

Displacement of Sp1 Transcription Factor by this compound

This compound's binding to GC-rich sequences in gene promoters can displace transcription factors like Sp1, leading to the downregulation of Sp1-target genes involved in cell proliferation and survival.

Olivomycin_Sp1_Displacement Olivomycin This compound Promoter GC-rich Promoter (e.g., Sp1 binding sites) Olivomycin->Promoter Competitively binds to Transcription_Inhibition Inhibition of Transcription Olivomycin->Transcription_Inhibition Leads to Sp1 Sp1 Transcription Factor Promoter->Sp1 Displaces Sp1_Target_Genes Sp1 Target Genes (e.g., c-Myc, VEGF, etc.) Promoter->Sp1_Target_Genes Activates transcription of Sp1->Promoter Binds to Cell_Cycle_Arrest Cell Cycle Arrest & Reduced Proliferation Transcription_Inhibition->Cell_Cycle_Arrest Results in

Caption: this compound displaces Sp1 from promoters.

Experimental Workflow for Identifying this compound Target Genes

This workflow outlines the key experimental steps to identify the gene sequences targeted by this compound and to characterize its biological effects.

Experimental_Workflow start Start: Identify Putative Binding Sites footprinting DNA Footprinting start->footprinting emsa EMSA start->emsa chip_seq ChIP-seq (for protein displacement) footprinting->chip_seq Identified sequences inform emsa->chip_seq Binding affinity informs microarray Microarray/RNA-seq (Gene Expression Profiling) chip_seq->microarray Identified target genes inform pathway_analysis Signaling Pathway Analysis microarray->pathway_analysis end End: Characterize Mechanism of Action pathway_analysis->end

Caption: Workflow for this compound target identification.

Conclusion

This compound's preferential binding to GC-rich DNA sequences provides a clear mechanism for its potent antitumor activity. By inhibiting transcription and replication and by displacing key transcription factors like Sp1, this compound effectively disrupts the cellular machinery required for cancer cell growth and survival. The induction of the p53-mediated apoptotic pathway further contributes to its cytotoxicity. This in-depth technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel anticancer strategies targeting DNA-protein interactions. The detailed experimental protocols and pathway diagrams serve as practical tools to facilitate future research in this promising area of oncology.

References

The Intricate Dance of Life and Death: A Technical Guide to the Biological Activity of Olivomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin (B1226810) A, a member of the aureolic acid family of antibiotics, has long been recognized for its potent antitumor properties. Its mechanism of action, centered on the disruption of DNA replication and transcription, has made it a subject of intense study and a promising scaffold for the development of novel anticancer agents. This technical guide delves into the core of olivomycin's biological activity, exploring the nuanced effects of its derivatives on cancer cells. Through a comprehensive review of quantitative data, detailed experimental methodologies, and the visualization of key cellular pathways, this document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of this powerful class of molecules. We will explore how structural modifications to the olivomycin backbone influence its cytotoxicity, DNA binding affinity, and its ability to modulate critical cellular processes, ultimately leading to the induction of apoptosis.

Quantitative Analysis of Biological Activity

The biological efficacy of olivomycin derivatives is quantitatively assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the cytotoxic potential of these compounds against various cancer cell lines. Additionally, their interaction with molecular targets such as DNA and specific enzymes is quantified to elucidate their mechanism of action.

Cytotoxicity of Olivomycin Derivatives
Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Olivomycin AA-498Renal Cell Carcinoma~1[1]
Olivomycin A786-ORenal Cell Carcinoma~0.05[1]
OlivamideDnmt3a (in vitro)-7.1 ± 0.7[2]
Olivomycin ADnmt3a (in vitro)-6 ± 1[2]
Olivaсine Derivative 6L1210Mouse Leukemia0.02[3]
Olivaсine Derivative 7L1210Mouse Leukemia1
Olivaсine Derivative 9 (S16020)L1210Mouse Leukemia0.0041
Olivaсine Derivative 9 (S16020)A549Non-small-cell Lung Cancer0.030
Olivaсine Derivative 9 (S16020)MCF-7Breast Cancer0.075
Olivaсine Derivative 15L1210Mouse LeukemiaIC50 not specified, but noted as very interesting
Olivaсine Derivative 16L1210Mouse Leukemia0.33
Olivaсine Derivative 19L1210Mouse Leukemia7.15
Olivaсine Derivative 19A549Non-small-cell Lung Cancer8.19
Olivaсine Derivative 20L1210Mouse Leukemia6.08
Olivaсine Derivative 20A549Non-small-cell Lung Cancer8.25
Olivaсine Derivative 23L1210Mouse Leukemia0.05
Olivaсine Derivative 23A549Non-small-cell Lung Cancer0.095
Olivaсine Derivative 23MCF-7Breast Cancer0.23
Olivaсine Derivative 24L1210Mouse Leukemia0.9
Olivaсine Derivative 24A549Non-small-cell Lung Cancer5.03
Olivaсine Derivative 25L1210Mouse Leukemia1.5
Olivaсine Derivative 25A549Non-small-cell Lung Cancer2.12

Note: Olivacine and its derivatives are structurally related to olivomycins and are included for comparative purposes, showcasing the potential for potent anticancer activity within this broader class of compounds.

DNA Binding Affinity

The primary mechanism of action for olivomycin and its derivatives is their interaction with DNA. They typically bind to the minor groove of GC-rich regions, often forming a dimer coordinated by a divalent cation like Mg²⁺. This binding event physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of olivomycin derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Olivomycin derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the olivomycin derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

DNA Binding Analysis (Circular Dichroism Spectroscopy)

Circular dichroism (CD) spectroscopy is a powerful technique to study the conformational changes in DNA upon binding of a ligand, providing insights into the binding mode.

Materials:

  • CD spectrophotometer

  • Quartz cuvettes with a defined path length (e.g., 1 cm)

  • Calf thymus DNA (ctDNA) or specific oligonucleotide sequences

  • Buffer solution (e.g., Tris-HCl buffer with NaCl and MgCl₂)

  • Olivomycin derivatives

Procedure:

  • Sample Preparation: Prepare a stock solution of DNA in the buffer. The concentration should be determined spectrophotometrically. Prepare stock solutions of the olivomycin derivatives in a suitable solvent and then dilute them in the same buffer as the DNA.

  • Instrument Setup: Set up the CD spectrophotometer to scan in the desired wavelength range (typically 220-320 nm for DNA). Set the scanning parameters, such as bandwidth, scanning speed, and number of accumulations.

  • Baseline Correction: Record the CD spectrum of the buffer alone to establish a baseline.

  • DNA Spectrum: Record the CD spectrum of the DNA solution alone. B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.

  • Titration: Add increasing concentrations of the olivomycin derivative to the DNA solution. After each addition, allow the sample to equilibrate and then record the CD spectrum.

  • Data Analysis: Subtract the buffer baseline from all spectra. Analyze the changes in the CD spectrum of the DNA upon addition of the derivative. Significant changes in the ellipticity and wavelength of the CD bands can indicate binding and may provide information about the binding mode (e.g., intercalation vs. groove binding).

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10x Topoisomerase I reaction buffer

  • Stop buffer/loading dye (containing SDS and a tracking dye)

  • Agarose (B213101)

  • TAE or TBE buffer for electrophoresis

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the 10x reaction buffer, supercoiled plasmid DNA, and nuclease-free water to the desired final volume.

  • Inhibitor Addition: Add the olivomycin derivative at various concentrations to the reaction tubes. Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (no inhibitor).

  • Enzyme Addition: Add a predetermined amount of topoisomerase I to each tube (except for a no-enzyme control). The amount of enzyme should be sufficient to fully relax the supercoiled DNA in the absence of an inhibitor.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different DNA forms (supercoiled, relaxed, and nicked) are well separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Analyze the gel image. The supercoiled DNA migrates fastest, followed by the relaxed DNA. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Signaling Pathways and Mechanisms of Action

The antitumor activity of olivomycin derivatives extends beyond their direct interaction with DNA. They can trigger a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis. The specific signaling pathways activated can depend on the cellular context, including the p53 status of the cancer cells.

Apoptosis Induction by Olivomycin A

Olivomycin A has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates the key components of the apoptosis signaling pathway activated by olivomycin A.

Olivomycin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway Olivomycin_A Olivomycin A DNA_Damage DNA Damage Olivomycin_A->DNA_Damage induces Death_Receptor Death Receptor Olivomycin_A->Death_Receptor may influence p53 p53 Activation DNA_Damage->p53 Puma Puma p53->Puma upregulates Bak Bak p53->Bak upregulates Bcl2 Bcl-2 Puma->Bcl2 inhibits Mitochondrion Mitochondrion Bak->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Bid Bid Caspase8->Bid cleaves to Caspase8->Caspase3 tBid tBid Bid->tBid tBid->Mitochondrion promotes permeabilization Apoptosis Apoptosis Caspase3->Apoptosis Death_Receptor->Caspase8

Caption: Apoptosis signaling pathway induced by Olivomycin A.

Experimental Workflow for Evaluating Olivomycin Derivatives

The following diagram outlines a typical workflow for the preclinical evaluation of novel olivomycin derivatives.

Experimental_Workflow Synthesis Synthesis of Olivomycin Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Hit_Selection Hit Selection (Potent & Selective Compounds) Cytotoxicity->Hit_Selection Mechanism_Studies Mechanism of Action Studies Hit_Selection->Mechanism_Studies In_Vivo In Vivo Efficacy Studies (Xenograft Models) Hit_Selection->In_Vivo DNA_Binding DNA Binding Assays (CD, Fluorescence) Mechanism_Studies->DNA_Binding Enzyme_Inhibition Enzyme Inhibition Assays (Topoisomerase I, DNMT) Mechanism_Studies->Enzyme_Inhibition Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Mechanism_Studies->Apoptosis_Assay Lead_Optimization Lead Optimization DNA_Binding->Lead_Optimization Enzyme_Inhibition->Lead_Optimization Apoptosis_Assay->Lead_Optimization In_Vivo->Lead_Optimization

Caption: Preclinical evaluation workflow for olivomycin derivatives.

Conclusion and Future Directions

Olivomycin and its derivatives represent a compelling class of antitumor agents with a well-defined primary mechanism of action targeting DNA. The exploration of structural modifications has revealed opportunities to enhance their cytotoxic potency, modulate their DNA binding properties, and potentially reduce their toxicity. The induction of apoptosis through intricate signaling pathways further underscores their therapeutic potential.

Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive synthesis and evaluation of a diverse library of olivomycin derivatives against a standardized panel of cancer cell lines would provide a clearer understanding of the structural features crucial for potent and selective anticancer activity.

  • Elucidation of Resistance Mechanisms: Investigating the potential for cancer cells to develop resistance to olivomycin derivatives is critical for their long-term clinical viability.

  • Advanced Drug Delivery Systems: Encapsulating olivomycin derivatives in targeted nanoparticles or other drug delivery systems could improve their pharmacokinetic properties and reduce off-target toxicity.

  • Combination Therapies: Exploring the synergistic effects of olivomycin derivatives with other anticancer drugs, including those that target different cellular pathways, could lead to more effective treatment regimens.

By continuing to unravel the complexities of their biological activity, researchers can pave the way for the development of next-generation olivomycin-based therapies for the treatment of a broad range of cancers.

References

Methodological & Application

Application Notes: Olivomycin for DNA Staining in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olivomycin (B1226810) A is a fluorescent antibiotic belonging to the aureolic acid family, produced by Streptomyces olivoreticuli.[1] It serves as a valuable tool in cellular and molecular biology for the visualization of DNA. The primary mechanism of action involves its specific binding to the minor groove of GC-rich regions within double-stranded DNA.[1][2][3][4] This interaction is critically dependent on the presence of divalent cations, such as magnesium (Mg²⁺), which facilitate the formation of an olivomycin-Mg²⁺ complex that then binds to the DNA.[5] This binding event physically obstructs the progression of proteins like DNA and RNA polymerases, thereby inhibiting replication and transcription.[1][2][3] In fluorescence microscopy, this property allows for the specific and bright staining of the cell nucleus, making it a useful reagent for analyzing nuclear morphology and DNA content.

Key Applications:

  • Visualization of nuclear DNA in fixed and live cells.

  • Analysis of nuclear morphology changes in response to drug treatments.

  • Counterstaining in immunofluorescence protocols.

  • Studies of apoptosis and DNA damage.[1]

Quantitative Data and Staining Parameters

The following table summarizes the key quantitative parameters for using olivomycin A as a DNA stain in fluorescence microscopy. Optimal conditions may vary depending on the cell type, experimental setup, and microscope configuration.

ParameterRecommended ValueNotes
Excitation Wavelength (λex) ~440 nm (Peak) or 488 nm (Laser Line)While the peak excitation for the DNA-bound complex is around 440 nm, the 488 nm laser line commonly available on confocal and fluorescence microscopes is effective for excitation.[1][5]
Emission Wavelength (λem) ~530 - 540 nmEmits a green fluorescence. A standard FITC or GFP filter set is often suitable.[1][5]
Working Concentration 1 - 10 µg/mLThis range is a general starting point. Concentration should be titrated for each specific cell line and application to achieve optimal signal-to-noise ratio. A higher concentration (100 µg/mL) has been noted for flow cytometry.[5]
Incubation Time 15 - 30 minutesShorter times are preferable for live-cell imaging to minimize cytotoxicity. For fixed cells, longer incubation may improve signal intensity.[1]
Required Cofactor 15 mM MgCl₂Magnesium is essential for the formation of the DNA-binding complex.[5]
Binding Specificity GC-rich DNA sequencesBinds preferentially to sites containing 5'-GG-3' or 5'-GC-3' dinucleotides.[1][3][4]

Experimental Workflow

The general workflow for olivomycin DNA staining involves cell preparation, an optional fixation and permeabilization step, staining, and imaging.

Olivomycin_Staining_Workflow A 1. Seed Cells on Coverslips B 2. Fixation & Permeabilization (Optional, for fixed-cell staining) A->B C 3. Prepare Staining Solution (Olivomycin + MgCl₂ in buffer) B->C D 4. Incubate with Olivomycin Solution C->D E 5. Wash with Buffer (e.g., PBS) D->E F 6. Mount Coverslip on Slide E->F G 7. Image with Fluorescence Microscope F->G

Caption: General workflow for olivomycin DNA staining.

Detailed Staining Protocol (Fixed Cells)

This protocol is optimized for staining DNA in mammalian cells cultured on coverslips.

1. Reagents and Materials

  • Olivomycin A powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Magnesium Chloride (MgCl₂)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton™ X-100, 0.1% in PBS

  • Glass coverslips and microscope slides

  • Mounting medium (e.g., ProLong™ Gold Antifade Mountant)

  • Staining dishes or multi-well plates

2. Solution Preparation

  • Olivomycin A Stock Solution (1 mg/mL): Dissolve Olivomycin A powder in DMSO to a final concentration of 1 mg/mL. Aliquot into single-use tubes and store at -20°C, protected from light.

  • Staining Buffer: Prepare PBS containing 15 mM MgCl₂.

  • Olivomycin Working Solution (e.g., 5 µg/mL): Immediately before use, dilute the 1 mg/mL stock solution into the Staining Buffer to the desired final concentration (e.g., 1:200 dilution for 5 µg/mL). Protect from light.

  • Fixation Solution: 4% PFA in PBS.

  • Permeabilization Solution: 0.1% Triton™ X-100 in PBS.

3. Step-by-Step Staining Procedure

  • Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and culture overnight at 37°C with 5% CO₂ to allow for cell attachment and growth.[1]

  • Wash: Gently aspirate the culture medium and wash the cells once with 1 mL of PBS.

  • Fixation: Add 1 mL of 4% PFA solution to each well. Incubate for 15 minutes at room temperature.[1]

  • Wash: Aspirate the fixation solution and wash the cells twice with PBS for 5 minutes each.

  • Permeabilization: Add 1 mL of 0.1% Triton™ X-100 solution to each well. Incubate for 10 minutes at room temperature.[1] This step is crucial for allowing the stain to access the nucleus.

  • Wash: Aspirate the permeabilization solution and wash the cells twice with PBS for 5 minutes each.

  • Staining: Aspirate the PBS and add the freshly prepared Olivomycin Working Solution to cover the cells on the coverslip. Incubate for 15-30 minutes at room temperature, protected from light.

  • Final Washes: Aspirate the staining solution and wash the coverslips twice with Staining Buffer (PBS + 15 mM MgCl₂) to remove excess unbound dye.

  • Mounting: Carefully remove the coverslips from the wells, remove excess buffer from the edge with a lab wipe, and invert onto a drop of mounting medium on a clean microscope slide.[1]

  • Sealing and Curing: Seal the edges of the coverslip with nail polish to prevent drying. Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark).

4. Microscopy and Imaging

  • Image the slides using a fluorescence or confocal microscope.

  • Use an excitation source near 488 nm and an emission filter designed to collect light between 515 nm and 555 nm.[1]

  • Adjust exposure time or laser power to achieve a strong signal without saturating the detector.

Notes on Live-Cell Staining:

For live-cell imaging, omit the fixation and permeabilization steps (Steps 3-6). After an initial PBS wash, incubate the live cells with the Olivomycin Working Solution for 15 minutes, perform the final washes, and immediately proceed to imaging in a suitable live-cell imaging buffer containing 15 mM MgCl₂. Note that prolonged exposure to the excitation light and the stain itself can induce phototoxicity and cellular stress.

References

Application Notes and Protocols for Live-Cell Imaging with Olivomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin B is a fluorescent antibiotic belonging to the aureolic acid group of compounds. It functions by binding to the minor groove of GC-rich regions of double-stranded DNA. This property makes it a valuable tool for visualizing nuclear DNA in living cells. When bound to DNA, its fluorescence is significantly enhanced, allowing for the specific staining and imaging of the nucleus. These application notes provide a detailed protocol for utilizing this compound for live-cell imaging, offering insights into its mechanism, and providing guidelines for successful experimental execution. Proper handling and optimization are crucial due to the potential for cytotoxicity and phototoxicity.

Signaling Pathway and Mechanism of Action

This compound, like other aureolic acid antibiotics, intercalates into the DNA double helix. This interaction is preferential for GC-rich sequences and is thought to involve the formation of a drug-dimer that sits (B43327) within the minor groove. This binding can interfere with DNA replication and transcription, which is the basis for its antibiotic and potential anti-cancer activities. In the context of live-cell imaging, the key aspect is the significant increase in fluorescence upon DNA binding, which allows for the visualization of nuclear morphology and dynamics.

OlivomycinB_Mechanism OlivomycinB This compound Binding Binds to Minor Groove OlivomycinB->Binding DNA GC-rich regions of dsDNA DNA->Binding Fluorescence Enhanced Fluorescence Binding->Fluorescence Imaging Live-Cell Imaging of Nucleus Fluorescence->Imaging

Caption: Mechanism of this compound fluorescence upon binding to DNA.

Quantitative Data Summary

The optimal concentration of this compound for live-cell imaging is a balance between achieving sufficient fluorescence for detection and minimizing cytotoxicity. Based on data from the closely related Olivomycin A and general principles of live-cell staining with DNA-binding agents, the following concentrations have been evaluated. It is crucial to perform a dose-response curve for your specific cell type and experimental duration.

ParameterConcentration RangeNotes
Working Concentration 10 nM - 100 nMStart with 50 nM and optimize. Higher concentrations may induce apoptosis.
Incubation Time 15 - 60 minutesLonger incubation times may increase cytotoxicity.
Imaging Duration < 24 hoursMonitor cells for signs of toxicity (e.g., blebbing, detachment).
IC50 (Analog) 16 nM - 93 nMVaries by cell line; indicates potential for cytotoxicity.

Experimental Protocols

Materials
  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)

  • Cells of interest cultured on imaging-compatible plates or dishes (e.g., glass-bottom dishes)

  • Phosphate-buffered saline (PBS), sterile

  • Incubator (37°C, 5% CO₂)

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets.

Protocol: Live-Cell Staining with this compound
  • Cell Preparation:

    • Plate cells on glass-bottom dishes or other imaging-compatible plates.

    • Allow cells to adhere and reach the desired confluency (typically 50-70%).

    • Ensure cells are healthy and growing normally before staining.

  • Preparation of Staining Solution:

    • Prepare a fresh working solution of this compound in pre-warmed live-cell imaging medium.

    • A starting concentration of 50 nM is recommended. Dilute the stock solution accordingly. For example, to make 1 mL of 50 nM solution from a 1 mM stock, perform a serial dilution.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Gently wash the cells twice with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.

    • After the final wash, add fresh, pre-warmed live-cell imaging medium to the cells for imaging.

  • Live-Cell Imaging:

    • Transfer the plate to the fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Allow the plate to equilibrate on the microscope stage for at least 10 minutes before imaging.

    • Crucially, the exact excitation and emission wavelengths for this compound are not consistently reported in literature. Based on related compounds like Chromomycin A3, a starting point for excitation is in the blue-green range (~450-490 nm) and emission in the green-yellow range (~515-560 nm). It is highly recommended to perform a spectral scan on a spectrophotometer or a microscope with a spectral detector to determine the optimal settings for your specific setup.

    • Use the lowest possible laser power and exposure time to minimize phototoxicity.

    • Acquire images at desired time intervals. Monitor cell morphology for any signs of phototoxicity or cytotoxicity.

Experimental Workflow

The following diagram outlines the key steps for a successful live-cell imaging experiment using this compound.

LiveCellImaging_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging CellCulture Culture cells on imaging plates Wash1 Wash cells with PBS CellCulture->Wash1 PrepareStain Prepare this compound staining solution Incubate Incubate with this compound PrepareStain->Incubate Wash1->Incubate Wash2 Wash cells with imaging medium Incubate->Wash2 Equilibrate Equilibrate on microscope Wash2->Equilibrate Acquire Acquire images Equilibrate->Acquire Analyze Analyze data Acquire->Analyze

Caption: Experimental workflow for live-cell imaging with this compound.

Troubleshooting

  • High Background Fluorescence:

    • Cause: Incomplete removal of unbound dye.

    • Solution: Increase the number of washes after staining. Ensure the imaging medium does not contain components that might be autofluorescent.

  • Weak Signal:

    • Cause: Suboptimal excitation/emission wavelengths, low dye concentration, or short incubation time.

    • Solution: Perform a spectral scan to determine the optimal wavelengths. Increase the this compound concentration or incubation time, but monitor for cytotoxicity.

  • Phototoxicity (Cell Blebbing, Death):

    • Cause: Excessive laser power or prolonged exposure.

    • Solution: Reduce laser power and/or exposure time. Increase the time interval between image acquisitions. Use a more sensitive camera.

  • Cytotoxicity (Apoptosis, Detachment):

    • Cause: High concentration of this compound or prolonged incubation.

    • Solution: Perform a titration to find the lowest effective concentration. Reduce the incubation time. Ensure the cells are healthy before starting the experiment.

Conclusion

This compound is a useful fluorescent probe for visualizing nuclear DNA in living cells. Success with this reagent requires careful optimization of staining conditions and imaging parameters to minimize its inherent toxicity. By following the detailed protocols and troubleshooting guidelines provided, researchers can effectively utilize this compound to study nuclear dynamics in real-time.

Application Notes and Protocols for Olivomycin-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Olivomycin A, a member of the aureolic acid class of antibiotics, for the induction of apoptosis in cancer cells. The protocols detailed below are based on established methodologies and findings from peer-reviewed research, offering a framework for investigating the apoptotic effects of this compound. While the focus is on Olivomycin A due to the availability of detailed data, the principles may be applicable to related compounds like Olivomycin B.

Data Presentation: Efficacy of Olivomycin A in Inducing Apoptosis

The following table summarizes the effective concentrations of Olivomycin A and its impact on apoptosis in different renal cell carcinoma (RCC) lines. This data highlights the compound's potency and cell-line-specific effects.

Cell Linep53 StatusOlivomycin A ConcentrationIncubation TimeOutcomeReference
A-498 Wild-type1 µM24 hoursEffective induction of apoptosis.[1][1]
786-O Loss-of-function50 nM24 hoursEffective induction of apoptosis.[1][1]
A-498 Wild-typeStarting at 10 nMNot specifiedSignificant inhibition of colony formation.[1][1]
786-O Loss-of-functionStarting at 1 nMNot specifiedSignificant inhibition of colony formation.[1][1]

Signaling Pathways in Olivomycin A-Induced Apoptosis

Olivomycin A induces apoptosis through distinct, p53-dependent mechanisms that can vary based on the genetic background of the cancer cells.[1][2]

In cancer cells with wild-type p53, such as the A-498 cell line, Olivomycin A primarily activates the intrinsic apoptotic pathway .[1][2] This is characterized by the upregulation of pro-apoptotic proteins like Puma and Bak, leading to the activation of caspase-9.[1][2]

Conversely, in cancer cells with loss-of-function p53 mutations, like the 786-O cell line, Olivomycin A appears to engage both the intrinsic and extrinsic apoptotic pathways .[1][2] This is evidenced by the activation of caspase-8 and the truncation of Bid, alongside the activation of the mitochondrial pathway.[1][2]

Olivomycin_A_Apoptosis_Signaling cluster_A498 A-498 Cells (p53 wild-type) cluster_786O 786-O Cells (p53 loss-of-function) Olivomycin_A Olivomycin A p53_wt p53 Olivomycin_A->p53_wt Caspase8_mut Caspase-8 Activation Olivomycin_A->Caspase8_mut Puma_Bak_mut Upregulation of Puma and Bak Olivomycin_A->Puma_Bak_mut Puma_Bak_wt Upregulation of Puma and Bak p53_wt->Puma_Bak_wt Mitochondrion_wt Mitochondrial Outer Membrane Permeabilization Puma_Bak_wt->Mitochondrion_wt Caspase9_wt Caspase-9 Activation Mitochondrion_wt->Caspase9_wt Apoptosis_wt Apoptosis Caspase9_wt->Apoptosis_wt Bid_truncation Bid Truncation (tBid) Caspase8_mut->Bid_truncation Apoptosis_mut Apoptosis Caspase8_mut->Apoptosis_mut Mitochondrion_mut Mitochondrial Outer Membrane Permeabilization Bid_truncation->Mitochondrion_mut Puma_Bak_mut->Mitochondrion_mut Caspase9_mut Caspase-9 Activation Mitochondrion_mut->Caspase9_mut Caspase9_mut->Apoptosis_mut

Caption: Olivomycin A-induced apoptotic signaling pathways.

Experimental Workflow

The following diagram outlines a general workflow for investigating the apoptotic effects of Olivomycin on cancer cell lines.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., A-498, 786-O) start->cell_culture treatment 2. Olivomycin Treatment (Varying Concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 24 hours) treatment->incubation harvest 4. Cell Harvesting incubation->harvest apoptosis_assay 5a. Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis_assay protein_analysis 5b. Protein Analysis (Western Blot) harvest->protein_analysis flow_cytometry 6a. Flow Cytometry Analysis apoptosis_assay->flow_cytometry sds_page 6b. SDS-PAGE & Blotting protein_analysis->sds_page data_analysis_apoptosis 7a. Data Analysis (% Apoptotic Cells) flow_cytometry->data_analysis_apoptosis end End data_analysis_apoptosis->end antibody_probing 7b. Antibody Probing (e.g., Caspases, Bcl-2 family) sds_page->antibody_probing data_analysis_protein 8b. Data Analysis (Protein Expression Levels) antibody_probing->data_analysis_protein data_analysis_protein->end

Caption: General experimental workflow for apoptosis studies.

Experimental Protocols

Cell Culture of A-498 and 786-O Renal Cancer Cells
  • Media Preparation:

    • A-498 Cells: Culture in IMDM supplemented with 10% Fetal Bovine Serum (FBS), 100 Units/mL penicillin, and 100 µg/mL streptomycin.[3]

    • 786-O Cells: Culture in RPMI-1640 Medium supplemented with 10% FBS.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[4]

    • For A-498 and 786-O cells, it has been reported to culture them at 37°C, in 5% CO2 and 2% O2.[3]

    • Plate cells at a density of at least 5000 cells/cm² in flasks coated with rat tail collagen type IV (5 µg/cm²).[3]

  • Sub-culturing:

    • Passage cells when they reach 70-90% confluency.[4]

    • Wash the cell monolayer with PBS.

    • Use 0.25% Trypsin-EDTA solution to detach the cells.[3]

    • Neutralize trypsin with complete growth medium and centrifuge the cells.

    • Resuspend the cell pellet in fresh medium and seed into new culture vessels at a recommended split ratio (e.g., 1:4 to 1:12 for 786-O).

Olivomycin Treatment
  • Prepare a stock solution of Olivomycin in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 50 nM to 1 µM).

  • Include a vehicle control (e.g., DMSO at the same concentration as the highest Olivomycin treatment).

  • Remove the existing medium from the cultured cells and replace it with the medium containing Olivomycin or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24 hours).

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for the detection and quantification of apoptotic and necrotic cells.

  • Reagents and Materials:

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • Annexin V Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • After incubation with Olivomycin, collect both floating and adherent cells. For adherent cells, use trypsinization.[2]

    • Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes at room temperature.[2]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

    • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (1 mg/mL) to the cell suspension.[2][5]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]

    • Analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

  • Reagents and Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA or Bradford)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Caspase-3, Caspase-8, Caspase-9, PARP, Bcl-2, Bak, Puma, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer on ice.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit to ensure equal loading.

    • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel for separation based on molecular weight.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. An increase in cleaved caspases and PARP, or changes in the expression of Bcl-2 family proteins, can indicate the induction of apoptosis.[6][7]

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Studies Involving Olivomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for investigating the effects of the aureolic acid antibiotic, olivomycin (B1226810) B, on chromatin dynamics using chromatin immunoprecipitation (ChIP). Given the limited availability of published ChIP protocols specifically for olivomycin B, the following sections are based on established methodologies for the closely related compound, olivomycin A, and general ChIP principles. Olivomycin A and B are structural analogs, and their mechanism of action—binding to GC-rich regions of DNA—is considered to be highly similar.

Introduction

This compound is an aureolic acid antibiotic known for its antitumor properties, which stem from its ability to bind to the minor groove of GC-rich DNA sequences.[1][2] This interaction can interfere with the binding of transcription factors and modulate the activity of DNA-dependent enzymes, leading to the inhibition of transcription and replication.[1][3][4] Chromatin immunoprecipitation is a powerful technique to study these interactions in a cellular context. By treating cells with this compound prior to ChIP, researchers can investigate how this compound alters the chromatin landscape, including the occupancy of transcription factors, RNA polymerase, and the presence of specific histone modifications at particular genomic loci.

Recent studies using the related compound olivomycin A have shown that it can decrease the presence of RNA Polymerase II (RNAPII) at gene promoters and coding regions. Furthermore, treatment with olivomycin A has been associated with an increase in the abundance of histone H3 at certain genes and the induction of DNA damage signaling, evidenced by the phosphorylation of histone H2AX (γH2AX). These findings suggest that this compound may impact both the transcriptional machinery and the epigenetic state of the chromatin.

Key Applications

  • Investigating the effect of this compound on the binding of specific transcription factors to their target genes.

  • Analyzing changes in RNA Polymerase II occupancy to assess the impact on transcription.

  • Profiling alterations in histone modifications (e.g., histone H3 abundance, γH2AX) at specific genomic regions following this compound treatment.

  • Identifying genomic regions that are targeted by this compound-induced chromatin remodeling.

Quantitative Data Summary

The following table summarizes quantitative data from a study on olivomycin A, which can be used as a reference for expected outcomes when using this compound. The data shows the effect of 100 nM olivomycin A treatment for 3 hours on the abundance of total RNA Polymerase II (RNAPII) at a CMV promoter driving a luciferase reporter gene in HEK293T cells.

Target ProteinGenomic RegionTreatmentFold Change vs. UntreatedReference
Total RNAPIICMV Promoter (0.2 kb from TSS)100 nM Olivomycin A (3h)~0.6 (Decrease)
Total RNAPIICMV Promoter (0.4 kb from TSS)100 nM Olivomycin A (3h)~0.55 (Decrease)
Histone H3Various endogenous genes100 nM Olivomycin A (3h)Statistically significant increase

Experimental Protocols

Protocol 1: Cell Treatment with this compound and Chromatin Preparation

This protocol describes the initial steps of treating cells with this compound, followed by crosslinking and chromatin preparation for a subsequent ChIP experiment.

Materials:

  • Cell culture medium appropriate for the cell line

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Formaldehyde (B43269) (37% solution)

  • Glycine (B1666218) (1.25 M solution)

  • Cell scrapers

  • Protease inhibitor cocktail

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, plus protease inhibitors)

  • Sonicator

Procedure:

  • Cell Culture: Plate cells at a density that will result in approximately 80-90% confluency on the day of the experiment. For a standard ChIP experiment, 1-5 x 10^7 cells per immunoprecipitation are recommended.

  • This compound Treatment:

    • On the day of the experiment, treat the cells with the desired concentration of this compound. Based on studies with olivomycin A, a concentration range of 10-100 nM is a good starting point.

    • Incubate the cells for a specified period. A 3-hour incubation has been shown to be effective for olivomycin A to induce changes in RNAPII occupancy. This timing may need to be optimized for different cell lines and target proteins.

  • Crosslinking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching:

    • Stop the crosslinking by adding glycine to a final concentration of 0.125 M.

    • Incubate for 5 minutes at room temperature with gentle shaking.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold PBS with protease inhibitors and scrape the cells.

    • Transfer the cell suspension to a conical tube and centrifuge at 1,500 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Discard the supernatant and resuspend the cell pellet in Lysis Buffer containing protease inhibitors.

    • Incubate on ice for 10-15 minutes.

  • Chromatin Shearing:

    • Shear the chromatin by sonication to an average fragment size of 200-800 bp. The optimal sonication conditions (power, duration, cycles) must be determined empirically for each cell line and sonicator.

    • After sonication, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant, which contains the sheared chromatin, to a new tube. This chromatin can be used immediately or stored at -80°C.

Protocol 2: Chromatin Immunoprecipitation

Materials:

  • Sheared chromatin from Protocol 1

  • ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)

  • Primary antibody (specific for the target protein, e.g., anti-RNAPII, anti-Histone H3, anti-γH2AX)

  • Control IgG (from the same species as the primary antibody)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffers (low salt, high salt, LiCl wash)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • NaCl (5 M solution)

  • RNase A

  • Proteinase K

  • DNA purification kit or phenol-chloroform

Procedure:

  • Immunoprecipitation Setup:

    • Dilute the sheared chromatin with ChIP Dilution Buffer.

    • Set aside a small aliquot of the diluted chromatin to serve as the "input" control.

    • To the remaining chromatin, add the primary antibody and control IgG to separate tubes. The optimal amount of antibody should be determined by titration.

    • Incubate overnight at 4°C with rotation.

  • Immune Complex Capture:

    • Add pre-blocked Protein A/G beads to each immunoprecipitation reaction.

    • Incubate for 2-4 hours at 4°C with rotation.

  • Washes:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes sequential washes with a low salt buffer, a high salt buffer, a LiCl wash buffer, and a final wash with TE buffer.

  • Elution:

    • Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at room temperature.

  • Reverse Crosslinking:

    • Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M.

    • Incubate at 65°C for at least 4-6 hours (or overnight) to reverse the formaldehyde crosslinks.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K.

    • Purify the DNA using a commercial DNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Data Analysis:

    • The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_chromatin_prep Chromatin Preparation cluster_chip Chromatin Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture olivomycin_treatment 2. This compound Treatment (e.g., 100 nM, 3h) cell_culture->olivomycin_treatment crosslinking 3. Formaldehyde Crosslinking olivomycin_treatment->crosslinking lysis 4. Cell Lysis crosslinking->lysis sonication 5. Chromatin Shearing lysis->sonication immunoprecipitation 6. Immunoprecipitation (Target-specific Antibody) sonication->immunoprecipitation washes 7. Washes immunoprecipitation->washes elution 8. Elution washes->elution reverse_crosslinking 9. Reverse Crosslinking elution->reverse_crosslinking dna_purification 10. DNA Purification reverse_crosslinking->dna_purification data_analysis 11. qPCR or ChIP-seq dna_purification->data_analysis

Caption: Workflow for ChIP analysis of this compound-treated cells.

signaling_pathway olivomycin This compound gc_rich_dna GC-rich DNA (Minor Groove) olivomycin->gc_rich_dna Binds to tf_binding Transcription Factor Binding Disruption gc_rich_dna->tf_binding rnapii RNA Polymerase II Occupancy gc_rich_dna->rnapii Decreases chromatin_remodeling Chromatin Alterations gc_rich_dna->chromatin_remodeling transcription Transcription Inhibition tf_binding->transcription rnapii->transcription histone_h3 Increased Histone H3 Abundance chromatin_remodeling->histone_h3 dna_damage DNA Damage Signaling chromatin_remodeling->dna_damage gamma_h2ax Phosphorylation of H2AX (γH2AX) dna_damage->gamma_h2ax

Caption: Proposed mechanism of this compound action on chromatin.

References

Application Notes and Protocols for Studying GC-Rich DNA Regions with Olivomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin (B1226810) B is a member of the aureolic acid family of antibiotics, which are known for their potent antitumor and antiviral activities. A key mechanism of action for these compounds is their ability to bind with high specificity to the minor groove of GC-rich regions in double-stranded DNA. This interaction is typically mediated by the formation of a dimeric drug molecule coordinated by a divalent cation, such as Mg²⁺. The binding of olivomycin B to these GC-rich sequences can interfere with crucial cellular processes like DNA replication and transcription by inhibiting the binding of transcription factors, such as Sp1.[1][2] Its intrinsic fluorescence makes it a valuable tool for visualizing and quantifying GC-rich regions within the genome.

These application notes provide detailed protocols for utilizing this compound in various molecular biology techniques to study the structure and function of GC-rich DNA regions.

Data Presentation

Quantitative Data on Olivomycin-DNA Interactions

The interaction of olivomycin with GC-rich DNA is characterized by both its binding affinity and its kinetics. While the equilibrium binding constants are similar across different GC-rich sequences, the dissociation rates vary significantly, which is crucial for its biological activity.[3]

ParameterValueDNA Sequence ContextMethodReference
Binding Constant (Kb) ~106 M-1Various GC-rich sitesIsothermal Titration Calorimetry (ITC)[3]
Dissociation Rate Constant (koff) SlowerSGCS, SGGS (S = G or C)Electrophoretic Mobility Shift Assay (EMSA), Fluorescence[3]
FasterSCGS (S = G or C)EMSA, Fluorescence
Stoichiometry (Olivomycin:DNA) 2:1Tetranucleotide GC-sitesFluorescence Titration
Photophysical Properties of Olivomycin
PropertyValueNotesReference
Excitation Maximum (λex) ~485 nmVaries slightly with solvent and binding state.
Emission Maximum (λem) ~517-535 nmDependent on binding to DNA and local environment.

Experimental Protocols

Protocol 1: Fluorescence Microscopy of GC-Rich Regions in Mammalian Cells

This protocol outlines the use of this compound to visualize GC-rich regions, such as heterochromatin, in fixed mammalian cells.

Materials:

  • Mammalian cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • This compound stock solution (1 mg/mL in a suitable solvent like DMSO, stored at -20°C, protected from light)

  • Staining Buffer: PBS with 5 mM MgCl₂

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., excitation filter ~480/20 nm, emission filter ~525/30 nm)

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a fresh working solution of this compound in Staining Buffer. A starting concentration of 1-5 µg/mL is recommended, but this should be optimized for your cell type and experimental conditions.

    • Incubate the coverslips with the this compound working solution for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with Staining Buffer for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the coverslips with nail polish.

    • Image the cells using a fluorescence microscope with the appropriate filter set for this compound fluorescence. GC-rich regions are expected to show enhanced fluorescence.

Protocol 2: Flow Cytometry for DNA Content and GC-Rich Region Analysis

This protocol provides a method for staining mammalian cells with this compound for cell cycle analysis and assessment of GC-rich DNA content.

Materials:

  • Single-cell suspension of mammalian cells

  • PBS

  • Cold 70% Ethanol (B145695)

  • Staining Solution: 50 µg/mL this compound, 100 µg/mL RNase A, and 5 mM MgCl₂ in PBS. The optimal this compound concentration may need to be determined empirically (ranging from 10-100 µg/mL).

  • Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filters (e.g., ~530/30 nm bandpass filter).

Procedure:

  • Cell Fixation:

    • Harvest and wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 1 mL of the Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a blue laser for excitation.

    • Collect the fluorescence emission in the green channel.

    • Gate on single cells to exclude doublets and debris.

    • Generate a histogram of fluorescence intensity to visualize the cell cycle distribution (G1, S, and G2/M phases). The intensity of this compound fluorescence will be proportional to the DNA content and the abundance of GC-rich regions.

Protocol 3: DNA Footprinting with this compound (DNase I)

This protocol is for identifying the binding sites of this compound on a specific DNA fragment using DNase I footprinting.

Materials:

  • 32P-end-labeled DNA fragment of interest (100-400 bp)

  • This compound stock solution

  • Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂

  • DNase I (RNase-free)

  • DNase I Dilution Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM CaCl₂, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA

  • Stop Solution: 200 mM NaCl, 30 mM EDTA, 1% SDS, 100 µg/mL yeast tRNA

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% and 70% Ethanol

  • Formamide Loading Dye

  • Sequencing gel apparatus and reagents

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, prepare the binding reaction by mixing:

      • ~10,000-20,000 cpm of the 32P-end-labeled DNA probe

      • Binding Buffer to a final volume of 18 µL

      • Varying concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a no-drug control.

    • Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

  • DNase I Digestion:

    • During the binding incubation, prepare a series of fresh dilutions of DNase I in DNase I Dilution Buffer. The optimal concentration needs to be determined empirically to achieve partial digestion.

    • Add 2 µL of the diluted DNase I to each binding reaction.

    • Incubate at room temperature for exactly 1 minute.

  • Reaction Termination and DNA Purification:

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol.

    • Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and incubating at -80°C for 30 minutes.

    • Centrifuge at high speed for 15 minutes, wash the pellet with 70% ethanol, and air dry.

  • Gel Electrophoresis and Autoradiography:

    • Resuspend the DNA pellets in 5 µL of Formamide Loading Dye.

    • Denature the samples by heating at 90°C for 5 minutes and then place them on ice.

    • Load the samples onto a denaturing polyacrylamide sequencing gel.

    • Run the gel until the desired resolution is achieved.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen. The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing this compound.

Visualizations

Signaling Pathway: Inhibition of Sp1-Mediated Transcription by this compound

Olivomycin_Sp1_Inhibition Inhibition of Sp1-mediated transcription by this compound. cluster_dna GC-Rich Promoter Region promoter 5'-...GGGGCGGGG...-3' RNAPII RNA Polymerase II Complex promoter->RNAPII Recruits Sp1 Sp1 Transcription Factor Sp1->promoter Binds to GC Box Olivomycin This compound Dimer (+ Mg²⁺) Olivomycin->promoter Binds to Minor Groove Transcription Gene Transcription RNAPII->Transcription Initiates

Caption: this compound competitively inhibits the binding of the Sp1 transcription factor to GC-rich promoter regions.

Experimental Workflow: Studying this compound's Effect on Gene Expression

Olivomycin_Workflow Workflow for investigating the effects of this compound. start Start: Treat Cells with This compound flow Flow Cytometry: Cell Cycle Analysis start->flow microscopy Fluorescence Microscopy: Visualize GC-Rich Regions start->microscopy footprinting DNA Footprinting: Identify Binding Sites start->footprinting rna_seq RNA-Seq: Analyze Gene Expression start->rna_seq data_analysis Data Analysis: Identify Differentially Expressed Genes rna_seq->data_analysis pathway_analysis Pathway Analysis: Identify Affected Signaling Pathways data_analysis->pathway_analysis conclusion Conclusion: Elucidate Mechanism of Action pathway_analysis->conclusion

Caption: A typical experimental workflow to investigate the cellular and molecular effects of this compound.

References

Application of Olivomycin B in Antiviral Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the application of Olivomycin (B1226810) B in antiviral research did not yield specific data on its efficacy, mechanism of action against viruses, or established experimental protocols for its study. The available scientific literature accessible through the performed searches does not contain information regarding the use of Olivomycin B as an antiviral agent.

While research has been conducted on other members of the olivomycin family, such as Olivomycin A, in the context of antiviral studies, these findings are not directly applicable to this compound. For instance, studies on Olivomycin A have explored its effects on retroviruses like HIV-1 and HIV-2. However, detailed quantitative data and specific protocols for this compound remain undocumented in the provided search results.

Given the lack of specific information on this compound's antiviral properties, this document will provide a generalized overview of standard protocols and methodologies commonly employed in antiviral research. These can serve as a foundational guide for researchers interested in investigating the potential antiviral activities of novel compounds, including this compound, should they choose to pursue such studies.

General Principles and Methodologies in Antiviral Research

The investigation of a compound's antiviral potential typically follows a structured approach, beginning with in vitro assays to determine efficacy and cytotoxicity, followed by mechanistic studies to understand how the compound inhibits viral replication.

I. In Vitro Antiviral Activity Assays

The initial step in assessing a compound's antiviral properties is to determine its ability to inhibit viral replication in cell culture.

Table 1: Common In Vitro Antiviral Assays

Assay TypePrincipleKey Parameters Measured
Plaque Reduction Assay Measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.50% inhibitory concentration (IC50)
Yield Reduction Assay Quantifies the reduction in the production of infectious virus particles from infected cells treated with the compound.Virus titer (e.g., PFU/mL, TCID50/mL)
Cytopathic Effect (CPE) Inhibition Assay Evaluates the ability of a compound to protect cells from the damaging effects (CPE) of viral infection.50% effective concentration (EC50)
Reporter Gene Assay Utilizes genetically engineered viruses that express a reporter gene (e.g., luciferase, GFP). Antiviral activity is measured by the reduction in reporter gene expression.Reporter signal intensity
II. Cytotoxicity Assays

It is crucial to assess the toxicity of the test compound to the host cells to ensure that the observed antiviral effect is not due to cell death.

Table 2: Common Cytotoxicity Assays

Assay TypePrincipleKey Parameters Measured
MTT Assay Measures the metabolic activity of cells, which is proportional to the number of viable cells.50% cytotoxic concentration (CC50)
LDH Assay Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.LDH activity in the culture medium
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells are stained.Percentage of viable cells

The Selectivity Index (SI) , calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), is a critical parameter to determine the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

Experimental Protocols: A Generalized Workflow

Below is a generalized workflow for evaluating the antiviral activity of a test compound.

Antiviral_Testing_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Compound_Prep Prepare stock solution of test compound Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Antiviral_Assay Perform Antiviral Assay (e.g., Plaque Reduction) Compound_Prep->Antiviral_Assay Cell_Culture Culture susceptible host cells Cell_Culture->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay Virus_Stock Prepare and titer virus stock Virus_Stock->Antiviral_Assay Calculate_CC50 Calculate CC50 Cytotoxicity_Assay->Calculate_CC50 Calculate_IC50 Calculate IC50 Antiviral_Assay->Calculate_IC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_CC50->Calculate_SI Calculate_IC50->Calculate_SI

Caption: Generalized experimental workflow for in vitro antiviral testing.

Investigating the Mechanism of Action

Once antiviral activity is confirmed, further studies are necessary to elucidate the compound's mechanism of action.

Mechanism_of_Action_Investigation cluster_stages Viral Replication Cycle Stages cluster_assays Mechanistic Assays Entry Viral Entry Replication Genome Replication Assembly Viral Assembly Release Viral Release Time_of_Addition Time-of-Addition Assay Time_of_Addition->Entry Identifies stage of inhibition Time_of_Addition->Replication Time_of_Addition->Assembly Time_of_Addition->Release Fusion_Assay Fusion/Entry Assay Fusion_Assay->Entry Specific for Polymerase_Assay Polymerase Activity Assay Polymerase_Assay->Replication Specific for Protease_Assay Protease Activity Assay Protease_Assay->Assembly Specific for

Caption: Logical flow for investigating the viral life cycle stage inhibited by a compound.

Protocol: Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.

  • Cell Seeding: Seed susceptible host cells in a multi-well plate and incubate overnight.

  • Virus Infection: Infect the cells with the virus.

  • Compound Addition at Different Time Points: Add the test compound at various time points post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h).

  • Incubation: Incubate the plates for a duration sufficient for one replication cycle.

  • Quantify Viral Yield: Harvest the supernatant and quantify the amount of progeny virus produced using a suitable titration method (e.g., plaque assay).

  • Analysis: A reduction in viral yield when the compound is added at specific time points indicates the stage of the viral life cycle that is targeted.

Conclusion

While there is a lack of specific information regarding the antiviral applications of this compound, the field of antiviral research provides a robust framework of established protocols and assays. Researchers interested in exploring the potential of this compound or other novel compounds can utilize these generalized methodologies to systematically evaluate their antiviral efficacy, cytotoxicity, and mechanism of action. Further investigation is required to determine if this compound possesses any antiviral properties.

Olivomycin B as a Fluorescent Probe for Mitochondrial DNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin (B1226810) B is an aureolic acid antibiotic known for its antitumor properties and its ability to bind to the minor groove of GC-rich DNA sequences. As a fluorescent compound, its emission is significantly enhanced upon intercalation with DNA, making it a potential candidate for a fluorescent probe. This document provides detailed application notes and protocols for the prospective use of Olivomycin B as a fluorescent probe for mitochondrial DNA (mtDNA). While this compound has been used for staining nuclear DNA, particularly in flow cytometry, its specific application for selectively staining mtDNA in mammalian cells is an emerging area of research. The protocols and data presented here are based on its known DNA binding properties and methodologies adapted from similar fluorescent probes.

Principle of Application

The potential for this compound to selectively stain mitochondrial DNA over nuclear DNA (nDNA) is hypothesized to be based on a combination of factors. Olivomycin preferentially binds to regions of DNA with high guanine-cytosine (GC) content. While the overall GC content of the mitochondrial and nuclear genomes can be similar, the distribution and accessibility of these GC-rich regions may differ. Furthermore, the distinct biochemical environment of the mitochondrial matrix and the supercoiled, protein-associated structure of mtDNA nucleoids might influence the binding and fluorescence of this compound.

It is important to note that due to the vast excess of nuclear DNA, achieving selective staining of mtDNA with DNA-binding dyes can be challenging. Methodologies often rely on using the dye at a very high dilution to minimize the signal from the nucleus.

Data Presentation

Spectroscopic and Binding Properties

Quantitative data on the specific interaction of this compound with mitochondrial DNA is limited. The following table summarizes known properties of Olivomycin and related compounds when bound to DNA, which can serve as a reference.

PropertyValueNotes
Binding Specificity Prefers GC-rich DNA sequencesBinds to the minor groove.
Fluorescence Emission is enhanced upon DNA binding
Excitation Maximum (with DNA) ~480 nm (with Chromomycin A3, a related compound)Specific values for this compound with mtDNA are not readily available.
Emission Maximum (with DNA) ~575 nm (with Chromomycin A3, a related compound)Specific values for this compound with mtDNA are not readily available.
Reported Staining Concentration (Yeast) 100 µg/mLFor total DNA staining in flow cytometry.[1]
Required Cofactor Mg²⁺Divalent cations are typically required for the binding of aureolic acid antibiotics to DNA.[1]

Experimental Protocols

Protocol 1: Fluorescent Staining of Mitochondrial DNA in Cultured Mammalian Cells for Microscopy

This protocol is adapted from general methodologies for staining mtDNA with fluorescent dyes and the known properties of this compound. Optimization of the this compound concentration is critical to achieve selective mtDNA staining.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mammalian cell line of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MitoTracker™ Red CMXRos (or another mitochondrial marker)

  • Hoechst 33342 (or another nuclear stain)

  • Paraformaldehyde (PFA)

  • Triton™ X-100

  • Mounting medium

Procedure:

  • Cell Culture: Plate mammalian cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of staining.

  • Preparation of Staining Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, prepare a series of fresh dilutions of this compound in pre-warmed, serum-free cell culture medium. A suggested starting range for optimization is 10 nM to 1 µM.

    • Prepare a working solution of a mitochondrial co-stain (e.g., 50-100 nM MitoTracker™ Red CMXRos) and a nuclear co-stain (e.g., 1 µg/mL Hoechst 33342) in a separate aliquot of medium.

  • Live-Cell Staining (Optional, for co-localization):

    • Incubate cells with the mitochondrial co-stain (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

    • Wash the cells twice with pre-warmed PBS.

  • This compound Staining:

    • Replace the medium with the prepared this compound staining solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with pre-warmed PBS.

  • Fixation (Optional):

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (if fixed):

    • Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Nuclear Counterstaining:

    • Incubate the cells with the Hoechst 33342 solution for 5-10 minutes at room temperature.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (e.g., excitation around 480 nm, emission around 575 nm), the mitochondrial marker, and the nuclear stain.

Protocol 2: Flow Cytometry Analysis of Mitochondrial DNA Content

This protocol is adapted from a method for staining yeast DNA with olivomycin and general flow cytometry procedures for mitochondrial analysis.[1] It should be considered a starting point for optimization.

Materials:

  • This compound

  • Cell suspension

  • Staining Buffer (e.g., PBS with 40 mM MgCl₂ and 1 M NaCl, pH 7.0)[1]

  • Propidium Iodide (PI) or other viability dye

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in cold PBS.

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 10-100 µg/mL. The optimal concentration needs to be determined empirically.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Viability Staining:

    • Add a viability dye such as Propidium Iodide to distinguish live from dead cells.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation.

    • Collect the fluorescence emission in the appropriate channel (e.g., ~560-600 nm).

    • Gate on the live cell population and analyze the fluorescence intensity of this compound as a measure of DNA content.

Signaling Pathways and Experimental Workflows

Olivomycin-Induced Mitochondrial Stress and Mitophagy

Olivomycin A, a closely related compound to this compound, has been shown to induce mitochondrial stress, leading to the activation of mitophagy, the selective degradation of damaged mitochondria. This process is often mediated by the PINK1/Parkin signaling pathway.

Mitophagy_Pathway Olivomycin This compound (Induces Mitochondrial Stress) Mitochondrion Mitochondrion Olivomycin->Mitochondrion Stress DamagedMito Damaged Mitochondrion Mitochondrion->DamagedMito Damage PINK1 PINK1 DamagedMito->PINK1 Stabilization & Accumulation Parkin_cyto Parkin (Cytosolic) PINK1->Parkin_cyto Recruitment & Activation Parkin_mito Parkin (Mitochondrial) Parkin_cyto->Parkin_mito Ub Ubiquitination of Mitochondrial Proteins Parkin_mito->Ub Autophagosome Autophagosome Formation Ub->Autophagosome Recognition by Autophagy Receptors Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: this compound-induced mitochondrial stress can activate the PINK1/Parkin pathway of mitophagy.

Experimental Workflow for Assessing Mitochondrial Integrity

The following workflow outlines the steps to investigate the effects of a compound on mitochondrial DNA using this compound as a fluorescent probe.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis CellCulture 1. Culture Cells Treatment 2. Treat with Compound of Interest CellCulture->Treatment MitoStain 3. Stain with Mitochondrial Marker (e.g., MitoTracker) Treatment->MitoStain OlivomycinStain 4. Stain with this compound MitoStain->OlivomycinStain NuclearStain 5. Counterstain Nucleus (e.g., Hoechst) OlivomycinStain->NuclearStain Imaging 6. Fluorescence Microscopy NuclearStain->Imaging Quantification 7. Image Analysis: - Co-localization - Fluorescence Intensity Imaging->Quantification Interpretation 8. Interpretation: Assess mtDNA Integrity Quantification->Interpretation

Caption: Workflow for assessing compound effects on mtDNA integrity using this compound.

Considerations and Limitations

  • Selectivity: The primary challenge is achieving selective staining of mtDNA. Extensive optimization of the this compound concentration is necessary to minimize nuclear fluorescence.

  • Photostability: The photostability of this compound under prolonged exposure to excitation light for live-cell imaging has not been extensively characterized. Use of anti-fade reagents is recommended for fixed-cell imaging.

  • Quantitative Analysis: The relationship between this compound fluorescence intensity and the absolute quantity of mtDNA may not be linear and could be influenced by factors such as mtDNA compaction and the presence of mitochondrial proteins.

  • Cell Type Variability: The optimal staining conditions may vary significantly between different cell types.

  • Olivomycin A vs. B: Much of the recent research on mitochondrial effects has been conducted with Olivomycin A. While structurally similar, there may be functional differences between Olivomycin A and B.[2]

Conclusion

This compound presents a potential, yet not fully validated, tool for the fluorescent labeling of mitochondrial DNA. Its preference for GC-rich sequences and fluorescence enhancement upon DNA binding are promising characteristics. However, researchers should be aware of the challenges in achieving selective mtDNA staining and the need for rigorous optimization and validation of protocols for their specific experimental systems. The provided protocols and workflows serve as a foundational guide for exploring the utility of this compound in mitochondrial research.

References

Application Notes and Protocols: Olivomycin B in Combination with Other Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin B, a member of the aureolic acid family of antibiotics, has demonstrated notable anticancer properties. Its primary mechanism of action involves binding to the minor groove of GC-rich DNA, leading to the inhibition of DNA and RNA synthesis.[1][2] A key molecular target of this compound and its analogs, such as Mithramycin, is the transcription factor Sp1.[3][4][5] Sp1 is overexpressed in numerous cancers and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting Sp1, this compound can induce apoptosis and suppress tumor growth.

Given its mechanism of action, there is a strong rationale for combining this compound with other anticancer agents to achieve synergistic effects, overcome drug resistance, and potentially reduce toxicity by using lower doses of each agent. While clinical data on this compound combinations is limited, extensive preclinical research on the structurally and mechanistically similar compound, Mithramycin, provides a strong foundation for exploring such combinations. These studies have shown synergistic effects when combined with agents targeting different cellular pathways, such as p53-MDM2 interaction inhibitors and DNA-damaging agents.

These application notes provide an overview of the potential synergistic combinations of this compound with other anticancer drugs, based on the available data for its close analog, Mithramycin. Detailed protocols for key in vitro experiments to assess these combinations are also provided.

Synergistic Combinations with Mithramycin (as a proxy for this compound)

Preclinical studies have demonstrated the synergistic potential of Mithramycin with several classes of anticancer drugs. The following sections summarize the key findings, with the understanding that these combinations are promising avenues for investigation with this compound.

Combination with p53-MDM2 Interaction Inhibitors (e.g., Nutlin-3)
  • Rationale: Mithramycin activates the p53 signaling pathway by inhibiting Sp1-mediated transcription of MDM2, a negative regulator of p53. However, activated p53 can subsequently upregulate MDM2, creating a negative feedback loop that attenuates its own activity. Combining Mithramycin with a drug like Nutlin-3 (B1677040), which directly inhibits the MDM2-p53 interaction, can overcome this feedback, leading to sustained p53 activation and enhanced apoptosis.

  • Observed Synergy: Studies in gynecologic cancer cells have shown that the combination of low-dose Mithramycin and Nutlin-3 synergistically inhibits cancer cell growth by inducing apoptosis through the activation of the p53 signaling pathway.

Combination with Topoisomerase Inhibitors (e.g., Etoposide)
  • Rationale: Mithramycin's inhibition of Sp1 can downregulate genes involved in DNA repair. Etoposide is a topoisomerase II inhibitor that causes DNA double-strand breaks. Combining these two agents can lead to a synergistic effect where Mithramycin enhances the cytotoxicity of Etoposide by preventing the repair of drug-induced DNA damage.

  • Observed Synergy: In Ewing sarcoma cell lines, the combination of Mithramycin and Etoposide has been shown to be synergistic, leading to increased cytotoxicity and apoptosis compared to either drug alone.

Combination with Microtubule-Targeting Agents (e.g., Vincristine)
  • Rationale: Vincristine (B1662923) is a microtubule-destabilizing agent that arrests cells in mitosis. The combination with Mithramycin, which can induce cell cycle arrest and apoptosis through Sp1 inhibition, may lead to enhanced anticancer effects.

  • Observed Synergy: Synergistic drug responses have been observed with the combination of Mithramycin and Vincristine in Ewing sarcoma cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Mithramycin combinations, which can serve as a starting point for designing experiments with this compound.

Table 1: Synergistic Effects of Mithramycin in Combination with Other Anticancer Drugs

Cancer TypeCombination AgentCell LinesEffectReference
Gynecologic CancerNutlin-3HHUA (endometrial)Synergistic inhibition of cell growth and induction of apoptosis
Ewing SarcomaEtoposideCHLA-10, TC205Synergistic cytotoxicity (Combination Index < 1)
Ewing SarcomaVincristineCHLA-10, TC205Synergistic cytotoxicity (Combination Index < 1)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic potential of this compound in combination with other anticancer drugs.

Protocol 1: Determination of IC50 and Combination Index (CI)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to calculate the Combination Index (CI) to assess synergy.

1. Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • This compound and combination drug(s)

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

  • CompuSyn software (or similar for CI calculation)

2. Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment (Single Agents):

    • Prepare serial dilutions of this compound and the combination drug in culture medium.

    • Treat the cells with a range of concentrations of each drug individually.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • Drug Treatment (Combination):

    • Prepare combinations of this compound and the other drug at a constant ratio (e.g., based on the ratio of their individual IC50 values) or at non-constant ratios.

    • Treat the cells with the drug combinations.

    • Incubate for the same period as the single agents.

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value for each drug alone using dose-response curve fitting software (e.g., GraphPad Prism).

    • Use the dose-effect data for single agents and their combinations to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

cluster_workflow Experimental Workflow for CI Determination A Seed Cells in 96-well plates B Treat with single agents (serial dilutions) A->B C Treat with drug combinations (constant ratio) A->C D Incubate (e.g., 48-72h) B->D C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Determine IC50 values for single agents E->F G Calculate Combination Index (CI) using CompuSyn E->G H Interpret Results: CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism G->H

Workflow for Combination Index (CI) Determination.
Protocol 2: Apoptosis Assay using Annexin V Staining

This protocol describes how to quantify apoptosis induced by drug combinations using Annexin V staining followed by flow cytometry.

1. Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination drug(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

2. Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound, the combination drug, and their combination at predetermined concentrations (e.g., their IC50 values). Include a vehicle control.

    • Incubate for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both floating and adherent cells by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

cluster_workflow Apoptosis Assay Workflow A Seed and Treat Cells B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Populations F->G

Workflow for Annexin V Apoptosis Assay.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

This protocol is used to assess the effect of drug combinations on the migratory capacity of cancer cells.

1. Materials:

  • Cancer cell lines

  • 6-well or 12-well plates

  • This compound and combination drug(s)

  • Sterile 200 µL pipette tip or a wound-making tool

  • Microscope with a camera

2. Procedure:

  • Cell Seeding and Wound Creation:

    • Seed cells in plates to form a confluent monolayer.

    • Create a "scratch" or wound in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

  • Drug Treatment and Imaging:

    • Add fresh medium containing the drugs (single agents and combination) or vehicle control.

    • Capture images of the wound at time 0.

    • Incubate the plates and capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width or area of the wound at each time point using software like ImageJ.

    • Calculate the percentage of wound closure over time for each treatment group.

    • Compare the migration rates between the control and treated groups.

Signaling Pathways

The synergistic effects of this compound in combination with other anticancer drugs can be attributed to their complementary actions on key signaling pathways.

Inhibition of Sp1-Mediated Transcription and Activation of p53 Pathway

This compound, like Mithramycin, inhibits the transcription factor Sp1. This leads to the downregulation of Sp1 target genes, including MDM2. Reduced MDM2 levels result in the stabilization and activation of the tumor suppressor p53, which in turn transcriptionally activates pro-apoptotic genes like PUMA and the cell cycle inhibitor p21.

cluster_pathway This compound and p53 Pathway Activation OB This compound Sp1 Sp1 OB->Sp1 inhibits MDM2 MDM2 Sp1->MDM2 activates p53 p53 MDM2->p53 inhibits PUMA PUMA p53->PUMA activates p21 p21 p53->p21 activates Apoptosis Apoptosis PUMA->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

This compound-mediated Sp1 inhibition and p53 activation.
Synergy with Nutlin-3 in the p53 Pathway

The combination of this compound and Nutlin-3 leads to a more robust activation of the p53 pathway. While this compound reduces MDM2 transcription, Nutlin-3 directly blocks the interaction between any remaining MDM2 protein and p53, preventing p53 degradation and leading to enhanced downstream signaling and apoptosis.

cluster_synergy Synergistic Activation of p53 by this compound and Nutlin-3 OB This compound Sp1 Sp1 OB->Sp1 inhibits Nutlin3 Nutlin-3 MDM2_protein MDM2 Protein Nutlin3->MDM2_protein inhibits interaction with p53 MDM2_transcription MDM2 Transcription Sp1->MDM2_transcription activates MDM2_transcription->MDM2_protein p53 p53 MDM2_protein->p53 inhibits Apoptosis Enhanced Apoptosis p53->Apoptosis

Synergistic p53 activation by this compound and Nutlin-3.

Conclusion

The combination of this compound with other anticancer drugs represents a promising therapeutic strategy. Based on the strong preclinical evidence for its analog, Mithramycin, combinations with agents like Nutlin-3, etoposide, and vincristine are likely to yield synergistic effects. The provided protocols offer a framework for the in vitro evaluation of these combinations, which is a critical step in the preclinical development of novel cancer therapies. Further investigation into the in vivo efficacy and safety of these combinations is warranted to translate these promising preclinical findings into clinical applications.

References

Troubleshooting & Optimization

reducing olivomycin B photobleaching in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating olivomycin (B1226810) B photobleaching during fluorescence microscopy experiments.

Troubleshooting Guide

Rapid loss of fluorescence from olivomycin B can compromise experimental results. The following table outlines common problems, their potential causes, and recommended solutions to enhance signal stability.

ProblemPotential Cause(s)Recommended Solution(s)
Rapid and uniform signal fading across the entire field of view. 1. High Excitation Light Intensity: The illumination source (laser or lamp) is too powerful, causing rapid photodestruction of this compound molecules.[1][2] 2. Prolonged Exposure Time: The sample is being illuminated for too long during image acquisition.[1][3][4]1. Reduce Light Intensity: Lower the laser power or lamp intensity to the minimum level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without changing its spectral properties.[2][3][5] 2. Decrease Exposure Time: Use the shortest possible camera exposure time that still yields a clear image. For time-lapse experiments, increase the interval between acquisitions.[1][6]
Signal is bright initially but fades quickly during time-lapse imaging. 1. Cumulative Photodamage: Repeated exposure to excitation light, even at low intensities, leads to cumulative damage and signal loss over time. 2. Presence of Molecular Oxygen: Reactive oxygen species (ROS), generated during fluorophore excitation, are a primary cause of irreversible photobleaching.[2]1. Optimize Imaging Protocol: Acquire only the essential number of images and time points. Use a lower-magnification objective to locate the region of interest before switching to a higher magnification for imaging.[5] 2. Use Antifade Reagents: Mount samples in a medium containing an antifade reagent to scavenge ROS. Both commercial and homemade formulations are available.[2][5][7] 3. Consider Anoxia: For fixed cells, creating an oxygen-depleted environment (anoxia) has been shown to significantly reduce the photobleaching of chromomycin (B10761888) A3, a close structural analog of this compound.[8][9]
Weak initial signal, making photobleaching more apparent. 1. Suboptimal Staining: The concentration of this compound or the incubation time may be insufficient for bright labeling. 2. Incorrect Microscope Filter Sets: The excitation and emission filters may not be optimally matched to the spectral properties of this compound.1. Optimize Staining Protocol: Ensure the concentration and incubation time for this compound are appropriate for your sample type. 2. Verify Filter Compatibility: Use filter sets that are specifically designed for fluorophores with excitation and emission spectra similar to this compound.
Inconsistent fading between different samples or experiments. 1. Variability in Sample Preparation: Differences in mounting medium, coverslip thickness, or cell health can affect photostability. 2. Inconsistent Microscope Settings: Variations in laser power, exposure time, or detector gain between imaging sessions.1. Standardize Protocols: Ensure consistent sample preparation, including the use of fresh antifade reagents. 2. Maintain Consistent Imaging Parameters: Use the same microscope settings for all samples within an experiment to ensure comparability. Create a photobleaching curve to normalize for fluorescence loss if quantitative comparisons are necessary.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to light.[1] When this compound is excited by a light source, it can enter a long-lived, highly reactive triplet state. In this state, it can interact with molecular oxygen to produce reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it unable to fluoresce.[2] This leads to the fading of the fluorescent signal during microscopy.

Q2: What are antifade reagents and how do they work?

A2: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[2][10] They typically work as reactive oxygen species scavengers, neutralizing the harmful molecules that cause photodamage.[5] Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[11] Many commercial mounting media, such as ProLong™ Gold and VECTASHIELD®, are formulated with proprietary antifade cocktails.[2]

Q3: Which antifade reagent is best for this compound?

A3: The optimal antifade reagent can be fluorophore-dependent. While specific data for this compound is limited, reagents that are effective for other DNA-binding dyes are a good starting point. N-propyl gallate is a commonly used and effective antioxidant.[11] Given that the photobleaching of the related compound chromomycin A3 is significantly reduced by removing oxygen, antifade reagents that are efficient oxygen scavengers are likely to be beneficial for this compound.[8][9] It is recommended to empirically test a few different antifade formulations to determine the best one for your specific experimental conditions.

Q4: Can I make my own antifade mounting medium?

A4: Yes, you can prepare your own antifade mounting medium. A common recipe involves adding an antioxidant like n-propyl gallate to a glycerol-based mounting solution. This can be a cost-effective alternative to commercial products.

Q5: Besides using antifade reagents, what are the most critical steps I can take to reduce photobleaching?

A5: The most effective strategies involve minimizing the sample's exposure to high-intensity light.[3][4][7] This includes:

  • Using the lowest possible excitation power that provides a usable signal.[6]

  • Minimizing exposure time during image capture.[6]

  • Using a sensitive camera that requires less light to produce a strong signal.

  • Locating the region of interest using transmitted light or a lower magnification before switching to fluorescence imaging.[3][5]

Quantitative Data on Antifade Reagents

Antifade ReagentPrimary MechanismAdvantagesConsiderations
n-Propyl Gallate (NPG) Antioxidant (ROS scavenger)Effective for many fluorophores, non-toxic for live cells.[11]Can be difficult to dissolve.[11]
p-Phenylenediamine (PPD) Antioxidant (ROS scavenger)Highly effective antifade agent.[11]Can be toxic, may react with certain dyes, and its effectiveness is pH-dependent (requires pH > 8.0).[11]
DABCO Triplet state quencherLess toxic than PPD.Generally less effective than PPD.[11]
Commercial Mountants (e.g., ProLong™ Gold) Proprietary mix of scavengersReady-to-use, high performance, often includes a curing agent.[2]Can be more expensive.
Oxygen Scavenging Systems (e.g., Glucose Oxidase) Enzymatic removal of oxygenVery effective, especially for live-cell imaging.[2]Requires specific buffer conditions and may have a limited effective duration.

Experimental Protocols

Protocol 1: Using a Commercial Antifade Mounting Medium (e.g., ProLong™ Gold)
  • Sample Preparation: Perform the this compound staining protocol and final washes according to your established procedure.

  • Remove Excess Buffer: Carefully aspirate the final wash buffer from the slide or coverslip.

  • Apply Antifade Medium: Add one drop of the commercial antifade mounting medium to the microscope slide.

  • Mount Coverslip: Gently lower the coverslip onto the drop, avoiding the formation of air bubbles.

  • Cure: Allow the mounting medium to cure according to the manufacturer's instructions, typically for 24 hours at room temperature in the dark. This step is crucial for optimal antifade performance and refractive index matching.[1]

  • Imaging: Proceed with fluorescence microscopy, following the best practices for minimizing light exposure.

Protocol 2: Preparation and Use of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

Reagents:

Procedure:

  • Prepare 1X PBS: Dilute the 10X PBS stock to 1X with deionized water.

  • Prepare NPG Stock Solution (20% w/v): Dissolve 2g of n-propyl gallate in 10mL of DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.

  • Prepare Mounting Medium: In a conical tube, thoroughly mix 9 parts glycerol with 1 part 10X PBS.

  • Add NPG: While vigorously stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise. The final concentration of NPG will be approximately 0.2%.[12]

  • Storage: Aliquot the final mounting medium into small tubes and store at -20°C, protected from light.

  • Application: Use one drop of the prepared medium to mount your this compound-stained sample as described in Protocol 1.

Visualizations

Photobleaching_Pathway cluster_fluorophore This compound Ground_State Ground State (S0) Excited_State Excited Singlet State (S1) Ground_State->Excited_State Fluorescence Fluorescence Emission Ground_State->Fluorescence Excited_State->Ground_State Emission Triplet_State Excited Triplet State (T1) Excited_State->Triplet_State Intersystem Crossing Oxygen Molecular Oxygen (O2) Triplet_State->Oxygen Interaction Bleached_Fluorophore Non-Fluorescent (Bleached) this compound Triplet_State->Bleached_Fluorophore Excitation_Light Excitation Light Excitation_Light->Ground_State Absorption ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->Triplet_State Reaction Antifade Antifade Reagent ROS->Antifade Scavenging Neutralized_ROS Neutralized Species Antifade->Neutralized_ROS

Caption: Mechanism of this compound photobleaching and the role of antifade reagents.

Experimental_Workflow Start Start: Sample Preparation Staining This compound Staining Start->Staining Wash Final Wash Steps Staining->Wash Mount Mount with Antifade Medium Wash->Mount Cure Cure Sample (if applicable) Mount->Cure Image Microscopy Imaging Cure->Image Optimize Optimize Settings: - Low Light Intensity - Short Exposure Time Image->Optimize End End: Image Analysis Image->End

Caption: Experimental workflow for minimizing this compound photobleaching.

References

Technical Support Center: Optimizing Olivomycin B Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Olivomycin B concentration to minimize cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aureolic acid antibiotic that exhibits potent anticancer activity.[1] Its primary mechanism of action involves binding to GC-rich regions of DNA, which can interfere with the activity of DNA-dependent enzymes and transcription factors.[2] This interaction can lead to the inhibition of gene transcription, induction of apoptosis (programmed cell death), and suppression of p53-dependent transcription in tumor cells.[3][4]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is highly cell-type specific. Based on published studies, a broad starting range for initial dose-response experiments is from 50 nM to 1 µM.[4][5] For instance, in renal cancer cell lines, effective concentrations have been shown to be around 50 nM for 786-O cells and 1 µM for A-498 cells.[4][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental objectives.

Q3: How does this compound induce cytotoxicity?

This compound-induced cytotoxicity is primarily mediated through the induction of apoptosis.[3][5] The specific apoptotic pathways activated can be cell line-dependent. For example, in A-498 renal cancer cells (with wild-type p53), Olivomycin A (a closely related compound) triggers the intrinsic apoptotic pathway. In 786-O cells (with loss-of-function p53), both intrinsic and extrinsic pathways are engaged.[5] Olivomycin A has also been shown to provoke the expression of phosphorylated p53 and H2AX, indicating the induction of DNA damage signaling.[6]

Q4: How can I measure the cytotoxicity of this compound in my experiments?

Several in vitro assays can be used to measure cytotoxicity. Common methods include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.[7][8]

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, a marker of lost membrane integrity.[9]

  • Annexin V Staining: Used to detect early-stage apoptosis through flow cytometry.[5]

  • Propidium Iodide (PI) Assay: A fluorescent dye that stains the DNA of cells with compromised membranes, typically used to identify dead cells.[7]

  • Clonogenic Assay (Colony Formation Assay): Assesses the long-term survival and proliferative capacity of cells after treatment.[5][7]

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity observed even at low concentrations.

  • Question: I treated my cells with a low concentration of this compound based on the literature, but I'm seeing massive cell death. What could be the problem?

  • Answer:

    • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. It is recommended to perform a broad dose-response curve, including much lower concentrations (e.g., starting from 10 nM), to determine the IC50 (half-maximal inhibitory concentration) for your cells.

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Typically, the final solvent concentration should be kept below 0.1%. Always include a vehicle-only control in your experiments.[10]

    • Incorrect Concentration Calculation: Double-check all calculations for preparing your stock and working solutions of this compound. The activity of the powdered antibiotic should be taken into account.

Issue 2: No significant cytotoxic effect observed.

  • Question: I've treated my cells with this compound at concentrations reported to be effective, but I'm not observing any cytotoxicity. What should I do?

  • Answer:

    • Cell Line Resistance: Your cell line may be resistant to this compound. Consider increasing the concentration range in your dose-response experiments (e.g., up to 10 µM) and extending the incubation time (e.g., up to 72 hours).

    • Compound Inactivity: Ensure that your this compound has been stored correctly to prevent degradation. It should be protected from light and stored at the recommended temperature. If possible, test its activity on a positive control cell line known to be sensitive to the compound.

    • Suboptimal Cell Density: The initial seeding density of your cells can influence the outcome. If cells become over-confluent, the effects of the treatment may be masked. Optimize your seeding density to ensure cells are in the logarithmic growth phase during treatment.

Issue 3: Inconsistent results between experiments.

  • Question: I'm getting variable results in my cytotoxicity assays with this compound. How can I improve reproducibility?

  • Answer:

    • Standardize Protocols: Ensure all experimental parameters are consistent between experiments, including cell seeding density, treatment duration, passage number of the cells, and assay procedures.

    • Reagent Quality: Use fresh, high-quality reagents and cell culture media. Antibiotic solutions should be prepared fresh when possible.

    • Monitor Cell Health: Regularly check your cell cultures for any signs of contamination or stress, as this can affect their response to treatment.[11]

Quantitative Data Summary

Table 1: Reported Cytotoxic Concentrations of Olivomycin A

Cell LineCancer TypeEffective ConcentrationObserved EffectCitation
A-498Renal Cell Carcinoma1 µMApoptosis Induction[4][5]
786-ORenal Cell Carcinoma50 nMApoptosis Induction[4][5]
SW480Colon Adenocarcinoma16 nM (IC50)Cytotoxicity (for an analog)[2]
HepG2Liver Cancer93 nM (IC50)Cytotoxicity (for an analog)[2]
MCF7Breast Adenocarcinoma78 nM (IC50)Cytotoxicity (for an analog)[2]

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle-only control (e.g., medium with 0.1% DMSO).

  • Cell Treatment: Replace the old medium with the medium containing different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) and normalize the results to the vehicle-only control to determine the percentage of cell viability. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Determination by Annexin V Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration (e.g., 24 hours). Include positive (e.g., H₂O₂) and negative controls.[5]

  • Cell Harvesting: Collect the culture supernatants and detach the cells using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results cell_culture 1. Cell Culture (Select appropriate cell line) olivomycin_prep 2. Prepare this compound Stock (and serial dilutions) cell_culture->olivomycin_prep cell_seeding 3. Seed Cells (Optimize density) olivomycin_prep->cell_seeding treatment 4. Treat Cells (Dose-response & time-course) cell_seeding->treatment cytotoxicity_assay 5a. Cytotoxicity Assay (e.g., MTT, LDH) treatment->cytotoxicity_assay apoptosis_assay 5b. Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot 5c. Western Blot (e.g., for p53, caspases) treatment->western_blot data_analysis 6. Data Analysis (Calculate IC50) cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis optimization 7. Optimize Concentration (Minimize cytotoxicity) data_analysis->optimization

Caption: Experimental workflow for optimizing this compound concentration.

p53_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway olivomycin This compound dna_damage DNA Damage olivomycin->dna_damage p53 p53 Activation (Phosphorylation) dna_damage->p53 bax Bax/Bak Activation p53->bax cytochrome_c Cytochrome c Release (from Mitochondria) bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 fasl_tnf FasL/TNF death_receptor Death Receptor fasl_tnf->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

how to prevent olivomycin B precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Olivomycin (B1226810) B

Welcome to the technical support center for Olivomycin B. This guide provides detailed information, protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals effectively use this compound in their experiments, with a focus on preventing its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the aureolic acid group of antibiotics, known for its antitumor properties. Its primary mechanism of action involves binding to GC-rich regions of DNA, which inhibits DNA-dependent RNA synthesis and can induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the p53 signaling pathway[1][2].

Q2: Why does this compound precipitate in my aqueous cell culture medium?

This compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue when diluting a stock solution (typically prepared in an organic solvent like DMSO or ethanol) into the culture medium.

Q3: What solvents are recommended for preparing a stock solution of this compound?

Q4: What is the recommended storage procedure for this compound stock solutions?

To maintain stability and prevent degradation, it is best to store this compound stock solutions at -20°C or -80°C in small, single-use aliquots. This practice minimizes repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

Problem Potential Cause Recommended Solution
Precipitation upon dilution in media The final concentration of this compound in the cell culture medium is too high, exceeding its aqueous solubility limit.Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a serial dilution test. Start with a low final concentration and gradually increase it to find the threshold at which precipitation occurs.
Rapid addition of the DMSO/ethanol (B145695) stock solution to the aqueous medium creates localized high concentrations, causing the drug to crash out of solution.Add the stock solution to the cell culture medium dropwise while gently swirling or vortexing the medium. This ensures rapid and even dispersion, preventing localized supersaturation.
Cloudiness in the entire culture well/flask The overall concentration of the organic solvent (DMSO or ethanol) in the final culture medium is too high, which can be toxic to cells and may also affect the solubility of media components.Ensure the final concentration of the organic solvent in your cell culture medium is kept to a minimum, typically below 0.5% (v/v), and ideally below 0.1%. Use a higher concentration stock solution to minimize the volume of solvent added to the media.
Precipitate forms over time during incubation The stability of this compound in the culture medium at 37°C may be limited, leading to degradation and precipitation over longer incubation periods. The pH of the medium can also influence the stability of the compound.When possible, perform shorter-term experiments. For longer experiments, consider replenishing the media with freshly prepared this compound solution at regular intervals. Ensure the pH of your culture medium is stable.
Inconsistent results between experiments The stock solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or moisture).Always use freshly prepared stock solutions or properly stored single-use aliquots. Protect the stock solution from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: ~1169.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Carefully weigh out 1.17 mg of this compound powder on a calibrated analytical balance.

  • Dissolving: Add the weighed this compound powder to a sterile, amber microcentrifuge tube. Add 100 µL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treatment of Cells with this compound and Assessment of Apoptosis by Annexin V Staining

This protocol provides a general workflow for treating a cancer cell line with this compound and subsequently analyzing apoptosis using a standard Annexin V-FITC/Propidium Iodide (PI) assay with flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

Part A: Cell Seeding and Treatment

  • Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis. Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final treatment concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration treatment).

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Part B: Apoptosis Assay (Annexin V Staining)

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS, and then add Trypsin-EDTA to detach the cells. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly from the culture flask/plate.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour of staining.

Data Summary

While specific quantitative solubility data for this compound is limited in the available literature, the following table summarizes the known solubility of the closely related Olivomycin A and general solubility information for similar hydrophobic compounds.

Compound Solvent Solubility Reference/Note
Olivomycin AWaterInsolubleGeneral information from chemical suppliers.
EthanolSolubleGeneral information from chemical suppliers.
ChloroformSolubleGeneral information from chemical suppliers.
Hydrophobic Antibiotics (General)DMSOGenerally soluble at high concentrations (e.g., >10 mg/mL)Common practice for preparing stock solutions.
EthanolOften solubleAlternative solvent for stock solutions.

Visualizations

OlivomycinB_Signaling_Pathway This compound-Induced Apoptosis Signaling Pathway OlivomycinB This compound DNA GC-Rich DNA Regions OlivomycinB->DNA Binds to Transcription_Inhibition Inhibition of Transcription DNA->Transcription_Inhibition p53 p53 Activation Transcription_Inhibition->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow_Apoptosis_Assay Experimental Workflow: this compound and Apoptosis Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 6-well plate OlivomycinB_Prep 2. Prepare this compound working solutions Cell_Seeding->OlivomycinB_Prep Cell_Treatment 3. Treat cells with This compound OlivomycinB_Prep->Cell_Treatment Incubation 4. Incubate for 24-72 hours Cell_Treatment->Incubation Harvesting 5. Harvest Cells (Adherent/Suspension) Incubation->Harvesting Staining 6. Stain with Annexin V and Propidium Iodide Harvesting->Staining Flow_Cytometry 7. Analyze by Flow Cytometry Staining->Flow_Cytometry

Caption: Workflow for assessing apoptosis after this compound treatment.

References

Technical Support Center: Olivomycin B Staining in Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for olivomycin (B1226810) B staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the staining of fixed tissues with olivomycin B.

Troubleshooting Guide: Poor this compound Staining

This guide addresses specific issues you may encounter during your this compound staining experiments, providing potential causes and recommended solutions.

Issue 1: Weak or No Fluorescence Signal

If you are observing a faint signal or a complete absence of staining, consider the following factors:

Potential CauseRecommended Solution
Incorrect Reagent Concentration Optimize the concentration of this compound. Prepare a range of dilutions to determine the optimal staining concentration for your specific tissue type and fixation method.
Inadequate Fixation The fixation method can significantly impact epitope accessibility. If using paraformaldehyde (PFA), ensure it is freshly prepared. Consider testing different fixation times and temperatures. Over-fixation can mask the DNA binding sites.
Insufficient Permeabilization For intracellular targets like DNA, proper permeabilization is crucial. If using a detergent-based permeabilization (e.g., Triton X-100), optimize the concentration and incubation time. Insufficient permeabilization will prevent the stain from reaching the nucleus.
Photobleaching This compound, like many fluorophores, is susceptible to photobleaching. Minimize exposure of stained slides to light.[1][2] Store slides in the dark and use an anti-fade mounting medium. When imaging, use the lowest possible laser power and exposure time.
Degraded this compound Ensure the this compound stock solution has been stored correctly, protected from light, and is within its expiration date. Consider preparing a fresh stock solution.
Incorrect pH of Staining Buffer The pH of the staining buffer can influence the binding of this compound to DNA. Ensure the buffer pH is within the optimal range for the stain.

Issue 2: High Background Staining

Excessive background fluorescence can obscure the specific signal from the nucleus. Here are some common causes and solutions:

Potential CauseRecommended Solution
Excessive this compound Concentration A high concentration of the staining solution can lead to non-specific binding.[3] Reduce the concentration of this compound.
Inadequate Washing Insufficient washing after the staining step can leave unbound fluorophores in the tissue, contributing to high background. Increase the number and duration of wash steps.
Contaminated Reagents Microbial or chemical contamination in buffers or the staining solution can cause background fluorescence.[4] Use sterile, high-purity reagents and prepare fresh solutions.
Autofluorescence of the Tissue Some tissues exhibit natural fluorescence. This can be addressed by treating the tissue with a quenching agent like sodium borohydride (B1222165) or Sudan Black B.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal fixation method for this compound staining?

The ideal fixation method can be tissue-dependent. While 4% paraformaldehyde (PFA) in PBS is a common starting point, the duration of fixation should be optimized.[5][6] Over-fixation can lead to poor signal intensity. It may be beneficial to test a range of fixation times (e.g., 10-30 minutes) at room temperature.

Q2: Do I need an antigen retrieval step for this compound staining?

Typically, antigen retrieval is not necessary for direct DNA stains like this compound. However, if you are experiencing very weak or no signal, a mild heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0) might help to unmask the DNA, particularly in over-fixed tissues.[3][4]

Q3: Can I perform co-staining with other antibodies when using this compound?

Yes, this compound can be used as a nuclear counterstain in immunofluorescence protocols. Ensure that the emission spectrum of this compound does not overlap with the fluorophores conjugated to your secondary antibodies to avoid spectral bleed-through.

Q4: How should I store my stained slides?

Stained slides should be stored at 4°C in the dark to prevent photobleaching.[1] Using an anti-fade mounting medium is highly recommended to preserve the fluorescence signal.

Experimental Protocols

Standard this compound Staining Protocol for Paraffin-Embedded Tissues

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Permeabilization:

    • Incubate slides in 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash 3 times with PBS for 5 minutes each.

  • Staining:

    • Prepare the this compound staining solution at the optimized concentration in a suitable buffer (e.g., PBS with MgCl2, as some studies suggest divalent cations can enhance staining[7]).

    • Incubate the slides with the this compound solution for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash slides 3 times with PBS for 5 minutes each to remove unbound stain.

  • Mounting:

    • Mount coverslips using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image using a fluorescence microscope with the appropriate filter set for this compound (excitation ~440 nm, emission ~540 nm). Minimize exposure to the excitation light.

Visual Guides

TroubleshootingWorkflow Troubleshooting Poor this compound Staining Start Start: Poor Staining WeakSignal Weak or No Signal? Start->WeakSignal HighBackground High Background? WeakSignal->HighBackground No CheckConcentration Optimize this compound Concentration WeakSignal->CheckConcentration Yes ReduceConcentration Reduce this compound Concentration HighBackground->ReduceConcentration Yes End End: Optimized Staining HighBackground->End No CheckFixation Review Fixation Protocol CheckConcentration->CheckFixation CheckPerm Optimize Permeabilization CheckFixation->CheckPerm CheckPhotobleaching Minimize Light Exposure & Use Antifade CheckPerm->CheckPhotobleaching CheckPhotobleaching->End IncreaseWashes Increase Wash Steps ReduceConcentration->IncreaseWashes UseFreshReagents Use Fresh/Sterile Reagents IncreaseWashes->UseFreshReagents CheckAutofluorescence Address Tissue Autofluorescence UseFreshReagents->CheckAutofluorescence CheckAutofluorescence->End

Caption: A workflow for troubleshooting common issues in this compound staining.

StainingProtocolWorkflow This compound Staining Protocol Overview Deparaffinization 1. Deparaffinization & Rehydration Permeabilization 2. Permeabilization (e.g., Triton X-100) Deparaffinization->Permeabilization Staining 3. This compound Staining Permeabilization->Staining Washing 4. Washing (e.g., PBS) Staining->Washing Mounting 5. Mounting (Antifade Medium) Washing->Mounting Imaging 6. Fluorescence Imaging Mounting->Imaging

Caption: A summary of the key steps in the this compound staining protocol.

References

Technical Support Center: Olivomycin B Signal Stability in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Olivomycin B. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their long-term imaging experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to signal instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in fluorescence microscopy?

This compound is a fluorescent antibiotic belonging to the aureolic acid group of polyketides. In molecular and cell biology, it is primarily used as a fluorescent stain for DNA. It selectively binds to GC-rich regions of the DNA minor groove, allowing for the visualization of nuclear structures and chromatin.

Q2: What are the main causes of this compound signal instability in long-term imaging?

The primary cause of signal instability with this compound, as with most fluorophores, is photobleaching . This is the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light. Another significant factor is phototoxicity , where the excitation light and the fluorophore interact to produce reactive oxygen species (ROS) that can damage the cell and further contribute to signal degradation.[1][2]

Q3: What are the known cellular effects of this compound that could influence my imaging results?

This compound and its close analog, Olivomycin A, are known to be biologically active and can induce cellular responses that may affect long-term experiments. These effects include:

  • Induction of Apoptosis: Olivomycin A has been shown to trigger programmed cell death through both intrinsic and extrinsic pathways.[3][4][5]

  • DNA Damage Response: It can cause DNA damage, leading to the activation of DNA repair pathways and cell cycle arrest.[3][6]

  • p53 Signaling Pathway Interaction: The cellular response to Olivomycin A, including the extent of apoptosis and DNA damage, can be influenced by the p53 status of the cells.[3][4][7] Cells with mutant p53 may exhibit a more pronounced response.[3][7]

  • Mitochondrial Stress: Olivomycin A can induce the production of reactive oxygen species (ROS), leading to mitochondrial stress and clearance.[3]

These cellular effects can lead to changes in cell morphology, viability, and behavior over the course of a long-term imaging experiment, which may be misinterpreted as signal instability.

Q4: Are there any specific photophysical properties of this compound I should be aware of?

While specific quantitative data for this compound is limited in the literature, we can infer some properties from its close structural analogs, Chromomycin A3 and Mithramycin. These aureolic acid antibiotics generally exhibit moderate brightness. The brightness of a fluorophore is a product of its molar extinction coefficient (how strongly it absorbs light) and its quantum yield (how efficiently it emits light).

Quantitative Data Summary

The following table summarizes the available photophysical and biological data for Olivomycin and its analogs. Please note that the data for this compound is largely inferred from related compounds and should be used as a guideline.

ParameterOlivomycin A/B (and analogs)Hoechst 33342DRAQ5Notes
Excitation Max (nm) ~445-458~350~646Excitation for aureolic acids is typically in the blue-violet range.
Emission Max (nm) ~575-590~461~681Emission is in the yellow-orange range.
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~10,000 (for Mithramycin)~42,000Not readily availableIndicates moderate light absorption.
Quantum Yield (Φ) Not readily available~0.4Not readily available
Binding Affinity High for GC-rich DNAHigh for AT-rich DNAHigh for DNA
Recommended Concentration 50 nM - 1 µM (for Olivomycin A)1-10 µg/mL1-5 µMOptimal concentration should be determined empirically.
Known Cellular Effects Induces apoptosis, DNA damage, mitochondrial stressCan induce phototoxicity and apoptosisLow photobleaching, compatible with live-cell imaging[1][3][8]

Troubleshooting Guide

Problem: Rapid decrease in fluorescence signal during time-lapse imaging.

This is a classic sign of photobleaching. Here are some steps to mitigate it:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector.

  • Increase Time Intervals: If your experimental design allows, increase the time between image acquisitions.

  • Use Antifade Reagents: Incorporate a commercial antifade reagent into your imaging medium. Common antifade agents include n-Propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to this compound's spectral profile to maximize signal collection and minimize bleed-through and the need for high excitation power.

Problem: Cells are showing signs of stress (e.g., blebbing, rounding, detachment) or are dying during the experiment.

This is likely due to phototoxicity.

  • Reduce Overall Light Dose: This is the most critical step. Implement the same strategies as for mitigating photobleaching (lower intensity, shorter exposure, longer intervals).

  • Lower this compound Concentration: Use the lowest concentration of this compound that provides sufficient staining for your application. Titrate the concentration to find the optimal balance between signal and cell health.

  • Use a More Photostable Dye: If phototoxicity remains a significant issue, consider alternative DNA stains that are known for better photostability and lower phototoxicity in live-cell imaging, such as DRAQ5.[8]

  • Control the Cellular Environment: Ensure optimal temperature, CO2, and humidity levels are maintained throughout the experiment.

Problem: Uneven or patchy staining within the nucleus.

This could be due to several factors:

  • Incomplete Staining: Ensure that the incubation time with this compound is sufficient for the dye to penetrate the cell and bind to the DNA.

  • Chromatin Condensation State: The accessibility of DNA can vary depending on the cell cycle stage and transcriptional activity. The patchy staining may reflect the underlying chromatin structure.

  • Cell Health: Unhealthy or dying cells may exhibit altered nuclear morphology and staining patterns.

Experimental Protocols

Protocol 1: Staining Live Cells with this compound for Long-Term Imaging

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.

    • Allow cells to adhere and reach the desired confluency.

  • Staining Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution in pre-warmed, serum-free culture medium to the desired final concentration. A starting concentration of 100 nM can be a good starting point for optimization.

  • Staining Procedure:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary.

    • After incubation, gently wash the cells twice with pre-warmed imaging medium (phenol red-free medium supplemented with serum and any necessary components for long-term viability).

  • Long-Term Imaging:

    • Place the dish or slide on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Use a 445-458 nm excitation source and collect emission around 575-590 nm.

    • Minimize the excitation light exposure by using the lowest possible intensity and shortest exposure time.

    • If photobleaching is an issue, consider adding an antifade reagent to the imaging medium.

Visualizations

cluster_0 This compound Cellular Effects Olivomycin This compound DNA GC-rich DNA Minor Groove Olivomycin->DNA Binds to p53 p53 Pathway Activation Olivomycin->p53 ROS Increased ROS Production Olivomycin->ROS Damage DNA Damage Response Olivomycin->Damage Replication Inhibition of DNA Replication DNA->Replication Transcription Inhibition of Transcription DNA->Transcription Apoptosis Apoptosis p53->Apoptosis Mitochondria Mitochondrial Stress & Clearance ROS->Mitochondria Damage->p53

Caption: Signaling pathways affected by this compound.

Start Start: Signal Instability Observed Check_Bleaching Is there a rapid, continuous signal decay? Start->Check_Bleaching Check_Toxicity Are cells showing signs of stress or dying? Check_Bleaching->Check_Toxicity No Troubleshoot_Bleaching Troubleshoot Photobleaching: - Reduce excitation intensity - Decrease exposure time - Increase time intervals - Use antifade reagents Check_Bleaching->Troubleshoot_Bleaching Yes Troubleshoot_Toxicity Troubleshoot Phototoxicity: - Reduce overall light dose - Lower this compound concentration - Consider alternative dyes Check_Toxicity->Troubleshoot_Toxicity Yes Check_Staining Is the staining uneven or patchy? Check_Toxicity->Check_Staining No Troubleshoot_Bleaching->Check_Toxicity Troubleshoot_Toxicity->Check_Staining Troubleshoot_Staining Troubleshoot Staining: - Optimize incubation time - Assess cell health - Consider chromatin state Check_Staining->Troubleshoot_Staining Yes End Signal Stabilized Check_Staining->End No Troubleshoot_Staining->End

Caption: Troubleshooting workflow for this compound signal instability.

References

Technical Support Center: Enhancing Olivomycin B Cellular Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the cellular penetration of Olivomycin B in live-cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular penetration a concern?

A1: this compound is a glycosidic antibiotic belonging to the aureolic acid family of compounds. It exhibits potent anticancer activity by binding to the minor groove of GC-rich DNA, thereby interfering with DNA replication and transcription.[1] Effective cellular penetration and accumulation at the target site (the nucleus) are crucial for its therapeutic efficacy. However, like many natural product-based drugs, this compound can face challenges in crossing the cell membrane, and its uptake can be species-specific, suggesting a receptor-mediated entry mechanism. Poor penetration can lead to suboptimal intracellular concentrations and reduced effectiveness in experimental models.

Q2: What are the general strategies to improve the cellular uptake of this compound?

A2: Several strategies can be employed to enhance the intracellular delivery of this compound:

  • Use of Permeabilizing Agents: Certain chemical agents can transiently increase the permeability of the cell membrane, facilitating the entry of molecules that would otherwise have difficulty crossing.

  • Nanoparticle and Liposomal Formulations: Encapsulating this compound within nanoparticles or liposomes can improve its solubility, stability, and cellular uptake. These formulations can be engineered to target specific cell types.

  • Inhibition of Efflux Pumps: Many cells express efflux pumps that actively transport foreign compounds out of the cell. Co-administration of this compound with an efflux pump inhibitor (EPI) can increase its intracellular accumulation.

  • Chemical Modification: Modifying the chemical structure of this compound can alter its physicochemical properties, such as lipophilicity, to enhance its ability to cross the cell membrane.

Q3: Are there any known efflux pumps that might be responsible for removing this compound from cells?

A3: While specific efflux pumps responsible for this compound transport have not been extensively characterized in all cell types, members of the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters are known to be involved in multidrug resistance by pumping a wide range of substrates out of cells.[2][3] It is plausible that one or more of these pumps could recognize and transport this compound. Overexpression of pumps like P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-associated Proteins (MRPs/ABCC family) in cancer cells is a common mechanism of drug resistance.

Q4: Can I use this compound for fluorescence-based applications like flow cytometry and microscopy?

A4: Yes, this compound is a fluorescent compound and is commonly used as a DNA-specific stain in flow cytometry for cell cycle analysis. Its fluorescence is enhanced upon binding to DNA. It can also be visualized using fluorescence microscopy to study its intracellular localization. However, it's important to be aware of potential issues like photobleaching and fluorescence quenching.

Troubleshooting Guides

Issue 1: Low Cytotoxicity or Biological Effect of this compound
Potential Cause Troubleshooting Step
Poor Cellular Penetration 1. Co-administer with a permeabilizing agent: Use a low, non-toxic concentration of a permeabilizing agent like a mild detergent (e.g., digitonin) or a chelating agent (e.g., EDTA). Optimize the concentration to avoid excessive cell death. 2. Use an efflux pump inhibitor (EPI): If efflux is suspected, co-incubate cells with a broad-spectrum EPI like verapamil (B1683045) or cyclosporin (B1163) A to see if the cytotoxic effect of this compound is enhanced. 3. Consider nanoparticle or liposomal formulations: If available, test a nanoparticle or liposomal formulation of this compound, which may have improved uptake characteristics.
Drug Degradation 1. Check for photostability: this compound may be sensitive to light. Protect your stock solutions and experimental samples from light as much as possible. Prepare fresh dilutions from a frozen stock for each experiment. 2. Ensure proper storage: Store stock solutions of this compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C.
Drug Aggregation 1. Check solubility: this compound may aggregate in aqueous solutions, reducing its effective concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and does not cause precipitation. 2. Sonication: Briefly sonicate the diluted this compound solution before adding it to the cells to help break up aggregates.
Incorrect Cell Culture Conditions 1. Optimize cell density: Ensure cells are in the logarithmic growth phase and are not over-confluent, as this can affect drug uptake and sensitivity. 2. Check for contamination: Mycoplasma contamination can alter cellular responses to drugs.[4]
Issue 2: Low or No Intracellular Fluorescence Signal (Fluorescence Microscopy/Flow Cytometry)
Potential Cause Troubleshooting Step
Low Cellular Uptake Follow the troubleshooting steps for "Poor Cellular Penetration" in Issue 1.
Photobleaching 1. Minimize light exposure: Use neutral density filters to reduce the intensity of the excitation light. 2. Reduce exposure time: Use the lowest possible exposure time that still provides a detectable signal. 3. Use an anti-fade mounting medium: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent.[5] 4. Image quickly: Acquire images promptly after staining.
Fluorescence Quenching 1. Check for quenching agents: Some components in the cell culture medium or buffers can quench fluorescence. If possible, image cells in a phenol (B47542) red-free medium. 2. Optimize staining concentration: High concentrations of the fluorophore can sometimes lead to self-quenching. Perform a concentration titration to find the optimal staining concentration.
Incorrect Microscope/Flow Cytometer Settings 1. Check filter sets: Ensure you are using the correct excitation and emission filters for this compound (Excitation: ~440 nm, Emission: ~520 nm). 2. Laser alignment and power: For flow cytometry, ensure the laser is properly aligned and the power is sufficient. 3. Compensation settings (Flow Cytometry): If using multiple fluorophores, ensure proper compensation is set to avoid spectral overlap.
Cell Fixation and Permeabilization Issues 1. Optimize protocol: If staining fixed cells, ensure the fixation and permeabilization protocol is appropriate and does not extract the drug. Aldehyde-based fixatives followed by a mild detergent permeabilization are generally suitable.

Data Presentation

While specific quantitative data on the enhanced uptake of this compound is limited in publicly available literature, studies on the structurally similar aureolic acid antibiotic, Mithramycin (MTM), provide valuable insights into the potential benefits of nanoparticle formulations.

Table 1: Characteristics of Mithramycin (MTM) Nanoparticle Formulations

FormulationMethodAverage Size (nm)Encapsulation Efficiency (%)Reference
PLGA NanoparticlesEmulsion/Solvent Evaporation228up to 87%
TransfersomesThin Film Hydration / Ethanol Injection100 - 130> 50%
Self-assembled Micelles (MTM SK)Self-assembly8.36 ± 3.2135.4 ± 0.3 (wt %)
Cross-linked Micelles (MTM SK)Cross-linking29.56 ± 4.6731.3 ± 0.3 (wt %)

This data for the related compound Mithramycin suggests that nanoparticle formulations can achieve high encapsulation efficiencies and controlled particle sizes, which are key factors in improving drug delivery.

Table 2: Cytotoxicity of Free vs. Nanoparticle-formulated Mithramycin Analogs (MTM SK and SDK) in A549 Lung Cancer Cells

CompoundIC50 (µM)Fold Change vs. Free DrugReference
Free SK0.163 ± 0.092-
Self-assembled Micelles (SK)0.262 ± 0.0871.6-fold higher
Cross-linked Micelles (SK)0.073 ± 0.0152.2-fold lower
Free SDK0.093 ± 0.035-
Self-assembled Micelles (SDK)0.282 ± 0.1313.0-fold higher
Cross-linked Micelles (SDK)0.075 ± 0.0091.2-fold lower

This data indicates that while some nanoparticle formulations may slightly decrease the in vitro cytotoxicity (higher IC50), others, like the cross-linked micelles, can enhance it (lower IC50), suggesting improved drug delivery and/or release characteristics.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Fluorescence Microscopy for Intracellular Localization of this compound

This protocol allows for the visualization of this compound within cells.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Complete culture medium

  • This compound

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for fixation

  • Phosphate-buffered saline (PBS)

  • Mounting medium (preferably with an anti-fade reagent)

Procedure:

  • Cell Seeding: Seed cells on coverslips or imaging plates and allow them to adhere.

  • Treatment: Treat the cells with the desired concentration of this compound for the desired time.

  • Washing: Wash the cells twice with PBS to remove extracellular this compound.

  • (Optional) Nuclear Counterstaining: Incubate cells with Hoechst 33342 or DAPI according to the manufacturer's instructions to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for this compound (e.g., DAPI/FITC channel) and the nuclear counterstain.

Visualizations

experimental_workflow prep_cells Prepare Live Cells no_treatment This compound Alone permeabilize This compound + Permeabilizing Agent epi This compound + Efflux Pump Inhibitor nanoparticle This compound Nanoparticle/Liposome (B1194612) prep_olivo Prepare this compound Solution cytotoxicity Cytotoxicity Assay (e.g., MTT) no_treatment->cytotoxicity Measure Viability microscopy Fluorescence Microscopy no_treatment->microscopy Visualize Uptake flow_cytometry Flow Cytometry no_treatment->flow_cytometry Quantify Uptake permeabilize->cytotoxicity Measure Viability permeabilize->microscopy Visualize Uptake permeabilize->flow_cytometry Quantify Uptake epi->cytotoxicity Measure Viability epi->microscopy Visualize Uptake epi->flow_cytometry Quantify Uptake nanoparticle->cytotoxicity Measure Viability nanoparticle->microscopy Visualize Uptake nanoparticle->flow_cytometry Quantify Uptake

Caption: Experimental workflow for evaluating strategies to improve this compound penetration.

signaling_pathway OlivomycinB This compound CellMembrane Cell Membrane OlivomycinB->CellMembrane Penetration DNA GC-rich DNA CellMembrane->DNA Nuclear Translocation Transcription Transcription Inhibition DNA->Transcription Replication Replication Inhibition DNA->Replication Apoptosis Apoptosis Transcription->Apoptosis Replication->Apoptosis

Caption: Simplified mechanism of action of this compound.

troubleshooting_logic start Low Biological Effect of this compound check_uptake Is intracellular concentration sufficient? start->check_uptake low_uptake Low Uptake check_uptake->low_uptake No check_activity Is the drug active? check_uptake->check_activity Yes improve_uptake Implement uptake enhancement strategies: - Permeabilizing agents - Efflux pump inhibitors - Nanoparticles low_uptake->improve_uptake inactive_drug Inactive Drug check_activity->inactive_drug No check_stability Check for degradation: - Photodegradation - Aggregation inactive_drug->check_stability

Caption: Troubleshooting logic for low this compound activity.

References

Technical Support Center: Managing Autofluorescence in Olivomycin B Stained Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage autofluorescence in Olivomycin B stained samples.

Troubleshooting Guides

High background fluorescence can obscure the specific signal from this compound, leading to difficulties in data interpretation. This guide provides a systematic approach to troubleshooting common issues.

Problem: High Autofluorescence Obscuring this compound Signal

Initial Assessment Workflow

start High Autofluorescence Observed unstained_control Image Unstained Control Sample start->unstained_control is_autofluorescence Is significant fluorescence present in the unstained control? unstained_control->is_autofluorescence no_autofluorescence Issue is likely non-specific staining. Troubleshoot antibody/probe concentration and blocking steps. is_autofluorescence->no_autofluorescence No autofluorescence_present Autofluorescence confirmed. Proceed to identify the source. is_autofluorescence->autofluorescence_present Yes source_id Identify Source of Autofluorescence autofluorescence_present->source_id fixation Fixation-Induced source_id->fixation Aldehyde fixative used endogenous Endogenous (e.g., Lipofuscin, Collagen) source_id->endogenous Tissue-specific fluorescence reagent Reagent/Media-Induced source_id->reagent Phenol (B47542) red in media, etc.

Caption: Initial workflow to confirm and broadly categorize the source of autofluorescence.

Troubleshooting Steps based on Source:

Problem CategoryPotential CauseRecommended Solution
Fixation-Induced Autofluorescence Aldehyde fixatives (e.g., formaldehyde (B43269), glutaraldehyde) create fluorescent Schiff bases.[1]1. Reduce Fixation Time: Use the minimum fixation time required for adequate preservation.[1] 2. Change Fixative: Switch to a non-aldehyde fixative like chilled methanol (B129727) or ethanol (B145695).[1][2] 3. Chemical Quenching: Treat with Sodium Borohydride (B1222165) to reduce aldehyde groups.[3]
Endogenous Autofluorescence Lipofuscin: Granular pigments that accumulate with age in various tissues. Collagen and Elastin: Extracellular matrix proteins with broad emission spectra. Red Blood Cells: Heme groups are highly fluorescent.1. Lipofuscin Quenching: Treat with Sudan Black B or a commercial quencher like TrueBlack™. 2. Spectral Separation: Use fluorophores that emit in the far-red spectrum to avoid the blue-green emission of collagen. 3. Perfusion: If possible, perfuse tissues with PBS before fixation to remove red blood cells.
Reagent-Induced Autofluorescence Phenol red in culture media, serum components, or mounting media can be fluorescent.1. Use Phenol Red-Free Media: For live-cell imaging, switch to phenol red-free media or a clear buffered saline solution before imaging. 2. Reduce Serum Concentration: Lower the concentration of Fetal Bovine Serum (FBS) in staining buffers or replace it with Bovine Serum Albumin (BSA).

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

Autofluorescence is the natural emission of light by biological structures or is induced by sample preparation methods, such as fixation. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals, like that from this compound, by increasing the background noise and reducing the signal-to-noise ratio.

Q2: How can I confirm that what I'm seeing is autofluorescence and not non-specific staining?

To determine if the observed background is due to autofluorescence, prepare a control sample that undergoes all the same processing steps (including fixation and permeabilization) but without the addition of this compound. If you observe fluorescence in this unstained control, it is attributable to autofluorescence.

Q3: What are the spectral properties of this compound and how does that relate to autofluorescence?

Q4: Can I use photobleaching to reduce autofluorescence in my this compound stained samples?

Yes, photobleaching can be an effective method. This involves intentionally exposing the sample to high-intensity light to destroy the fluorescent properties of the autofluorescent molecules before imaging your specific stain. However, it's crucial to perform this before applying this compound to avoid photobleaching your specific signal. A protocol for photobleaching is provided in the experimental protocols section.

Q5: Are there commercial kits available to quench autofluorescence?

Yes, several commercial kits are available and can be very effective. Some popular options include:

  • TrueVIEW™ Autofluorescence Quenching Kit: Effective against autofluorescence from aldehyde fixation, collagen, elastin, and red blood cells.

  • TrueBlack® Lipofuscin Autofluorescence Quencher: Specifically designed to quench autofluorescence from lipofuscin.

Q6: Are there alternative DNA stains to this compound that might be less susceptible to autofluorescence issues?

Yes, several alternative DNA stains are available. The best choice depends on your specific experimental setup, including the excitation sources available on your microscope.

StainExcitation Max (nm)Emission Max (nm)AdvantagesDisadvantages
DAPI ~358~461Bright, high DNA specificity.Primarily for fixed and permeabilized cells.
Hoechst 33342 ~350~461Permeable to live cells.Can be toxic to cells over long exposure times.
TO-PRO-3 ~642~661Far-red emission minimizes overlap with common autofluorescence.Requires far-red excitation, which may not be available on all systems.
SYTOX Green ~504~523High fluorescence enhancement upon binding DNA.Impermeable to live cells, used as a dead cell stain.

Key Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde (B144438) fixation.

Workflow for Sodium Borohydride Treatment

start Fixed and Permeabilized Sample prep_sol Prepare fresh 1 mg/mL Sodium Borohydride in ice-cold PBS start->prep_sol incubate Incubate sample in solution for 10-30 minutes at room temperature prep_sol->incubate wash Wash sample 3x with PBS for 5 minutes each incubate->wash proceed Proceed with this compound staining protocol wash->proceed

Caption: Step-by-step workflow for sodium borohydride treatment.

Detailed Steps:

  • Reagent Preparation: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold phosphate-buffered saline (PBS).

  • Sample Preparation: Following fixation and permeabilization, wash the samples thoroughly with PBS.

  • Incubation: Immerse the samples in the freshly prepared sodium borohydride solution. Incubate for 10-30 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove residual sodium borohydride.

  • Staining: Proceed with your standard this compound staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is effective for reducing autofluorescence originating from lipofuscin granules.

Workflow for Sudan Black B Treatment

start Sample after this compound staining and final washes prep_sbb Prepare 0.1% (w/v) Sudan Black B in 70% ethanol, filter start->prep_sbb incubate_sbb Incubate sample in Sudan Black B solution for 5-10 minutes in the dark prep_sbb->incubate_sbb rinse_etoh Briefly rinse with 70% ethanol incubate_sbb->rinse_etoh wash_pbs Wash thoroughly with PBS rinse_etoh->wash_pbs mount Mount coverslip wash_pbs->mount

Caption: Step-by-step workflow for Sudan Black B treatment.

Detailed Steps:

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filter the solution to remove any particulates.

  • Sample Preparation: Complete your this compound staining protocol, including all post-staining washes.

  • Incubation: Immerse the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess Sudan Black B, then wash thoroughly with PBS.

  • Mounting: Mount the coverslip using an appropriate mounting medium.

Protocol 3: Photobleaching for Autofluorescence Reduction

This protocol uses high-intensity light to reduce autofluorescence before staining.

Workflow for Photobleaching

start Fixed and permeabilized sample expose Expose sample to a broad-spectrum, high-intensity light source (e.g., LED or mercury arc lamp) start->expose monitor Monitor autofluorescence reduction periodically with a low-exposure image expose->monitor continue_staining Proceed with this compound staining once autofluorescence is minimized monitor->continue_staining

Caption: General workflow for photobleaching to reduce autofluorescence.

Detailed Steps:

  • Sample Preparation: Prepare your fixed and permeabilized samples as you would for staining.

  • Exposure: Place the sample on the microscope stage and expose it to a broad-spectrum, high-intensity light source (e.g., from a mercury arc lamp or a dedicated LED photobleaching device). Use a wide-open field diaphragm to illuminate the entire area of interest.

  • Monitoring: Periodically (e.g., every 5-10 minutes), briefly switch to a low-intensity imaging mode to assess the level of autofluorescence.

  • Completion: Continue photobleaching until the autofluorescence has been significantly reduced. The time required will vary depending on the sample type and the intensity of the light source.

  • Staining: Once photobleaching is complete, proceed with your this compound staining protocol.

References

Validation & Comparative

A Head-to-Head Battle of Fluorochromes: Olivomycin B vs. DAPI for Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, accurate analysis of the cell cycle is paramount. The choice of fluorescent dye for staining DNA is a critical step in this process. While 4′,6-diamidino-2-phenylindole (DAPI) is a widely used and well-established option, Olivomycin B presents itself as a compelling alternative with distinct characteristics. This guide provides an objective comparison of this compound and DAPI for cell cycle analysis, supported by available data and experimental insights.

This comprehensive guide delves into the mechanisms of action, spectral properties, and practical considerations for both this compound and DAPI. By presenting a clear comparison, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific experimental needs.

At a Glance: Key Performance Indicators

FeatureThis compoundDAPI
DNA Binding Specificity GC-rich regionsAT-rich regions
Excitation Maximum (approx.) 430-440 nm358 nm
Emission Maximum (approx.) 520-540 nm461 nm
Quantum Yield Data not readily availableHigh (increases significantly upon DNA binding)
Photostability Data not readily availableModerate (subject to photobleaching)
Cell Permeability Requires permeabilizationCan enter intact cells, but more efficient in fixed/permeabilized cells.
Cytotoxicity Expected to have cytotoxic effects as an antitumor antibioticGenerally low cytotoxicity at working concentrations for staining

Mechanism of Action: A Tale of Two Grooves

The fundamental difference between this compound and DAPI lies in their preferred DNA binding sites. This specificity can have implications for the staining pattern and the accuracy of cell cycle analysis in different cell types or under various experimental conditions.

DAPI , a well-characterized fluorescent stain, binds preferentially to the minor groove of AT-rich regions of double-stranded DNA. Its fluorescence is significantly enhanced upon binding, making it an excellent probe for quantifying DNA content.

This compound , belonging to the aureolic acid group of antibiotics, exhibits a preference for the minor groove of GC-rich DNA sequences. This characteristic is shared with its close relative, Olivomycin A. The binding of olivomycins to DNA is known to interfere with DNA replication and transcription, which underlies their antitumor properties.

Experimental Workflow: Staining Cells for Cycle Analysis

The following diagram outlines a typical workflow for preparing and staining cells for cell cycle analysis using either this compound or DAPI, followed by flow cytometry.

Cell Cycle Analysis Workflow cluster_Preparation Cell Preparation cluster_Staining Staining cluster_Analysis Analysis Harvest Harvest Cells Wash_PBS Wash with PBS Harvest->Wash_PBS Fix Fix with 70% Ethanol (B145695) Wash_PBS->Fix Stain_Dye Incubate with This compound or DAPI Fix->Stain_Dye Flow_Cytometry Acquire Data on Flow Cytometer Stain_Dye->Flow_Cytometry Data_Analysis Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis

Caption: A generalized workflow for cell cycle analysis using fluorescent DNA-binding dyes.

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for staining mammalian cells with DAPI and a proposed protocol for this compound based on available information for related compounds.

DAPI Staining Protocol for Cell Cycle Analysis (Flow Cytometry)

This protocol is a widely accepted method for preparing cells for DNA content analysis.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • DAPI Staining Solution (e.g., 1 µg/mL DAPI in PBS with 0.1% Triton X-100)

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cells in the DAPI staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells on a flow cytometer using UV excitation (e.g., 355 nm or 375 nm laser) and collecting the emission signal at approximately 460 nm.

Proposed this compound Staining Protocol for Cell Cycle Analysis (Flow Cytometry)

This protocol is adapted from methods used for similar aureolic acid antibiotics and may require optimization for specific cell types and instrumentation.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • This compound Staining Solution (e.g., 10-50 µg/mL this compound in a buffer containing MgCl₂, such as PBS with 10-20 mM MgCl₂)

Procedure:

  • Cell Harvesting and Fixation: Follow steps 1-3 of the DAPI protocol.

  • Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cells in the this compound staining solution. The presence of magnesium ions is often crucial for the binding of aureolic acid antibiotics to DNA.

  • Incubation: Incubate for 30-60 minutes at room temperature in the dark. Incubation times may need to be optimized.

  • Analysis: Analyze the stained cells on a flow cytometer using an excitation wavelength of approximately 440 nm and collecting the emission signal around 530 nm.

Signaling Pathways and Mechanisms of Action

The interaction of these dyes with DNA is the primary mechanism for their use in cell cycle analysis. The following diagram illustrates their distinct binding preferences.

DNA Binding cluster_Dyes cluster_DNA DNA Double Helix OlivomycinB This compound GC_rich GC-rich regions (Minor Groove) OlivomycinB->GC_rich Binds to DAPI DAPI AT_rich AT-rich regions (Minor Groove) DAPI->AT_rich Binds to

Caption: Differential DNA binding specificities of this compound and DAPI.

Concluding Remarks

The choice between this compound and DAPI for cell cycle analysis is not a one-size-fits-all decision. DAPI remains the gold standard due to its well-documented protocols, high quantum yield, and extensive use in the scientific community. Its preference for AT-rich regions is generally not a limiting factor for most cell cycle applications.

This compound, with its GC-binding specificity, offers an alternative that could be advantageous in specific contexts, such as when analyzing genomes with extreme base compositions or when AT-rich regions are somehow compromised or inaccessible. However, the lack of readily available, standardized protocols and quantitative performance data for this compound necessitates careful optimization and validation by the researcher.

Ultimately, the selection of the appropriate dye will depend on the specific research question, the cell type under investigation, and the available instrumentation. For routine cell cycle analysis, DAPI is a reliable and robust choice. For researchers exploring alternative staining mechanisms or facing challenges with DAPI, this compound presents an intriguing, albeit less characterized, option that warrants further investigation.

A Comparative Guide to Mithramycin and Olivomycin B in Chromatin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mithramycin and olivomycin (B1226810) B, both members of the aureolic acid family of antibiotics, are powerful tools in chromatin research, primarily due to their ability to bind with high specificity to GC-rich regions of DNA. This interaction allows for the targeted modulation of chromatin structure and gene expression, making them invaluable for studying transcription, chromatin dynamics, and for potential therapeutic applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific needs.

Mechanism of Action and Binding Properties

Both mithramycin and olivomycin B function by inserting into the minor groove of the DNA double helix. This binding is not a simple intercalation but rather a complex formation that requires the presence of a divalent cation, typically magnesium (Mg²⁺). The drug molecules form a dimer that is stabilized by the Mg²⁺ ion, and it is this complex that recognizes and binds to sequences rich in guanine (B1146940) (G) and cytosine (C).[1][2] This binding can physically block the access of transcription factors and other DNA-binding proteins to their recognition sites, thereby inhibiting transcription.[1][3][4]

A key distinction in their mechanism lies in mithramycin's dual-binding capability. Beyond its interaction with DNA, mithramycin can also bind directly to core histones, a process that is independent of Mg²⁺. This interaction can further influence chromatin structure and function.

Quantitative Comparison of Performance

The following tables summarize the key quantitative parameters of mithramycin and this compound based on available experimental data. Direct side-by-side comparative studies are limited, and thus some data are derived from individual studies on each compound.

ParameterMithramycinThis compoundReference
DNA Binding Specificity GC-rich sequences (at least 2 contiguous G-C pairs)GC-rich sequences (prefers GG or GC central dinucleotides)
Binding Location DNA minor grooveDNA minor groove
Divalent Cation Requirement Yes (typically Mg²⁺)Yes (typically Mg²⁺)
Histone Interaction Binds to core histones (H2A, H2B, H3, H4)Not reported
Reported DNA Binding Constant (Kb) ~105 - 106 M-1 (Varies with DNA sequence and conditions)~104 - 105 M-1 (Varies with DNA sequence and conditions)

Impact on Chromatin and Gene Regulation

The primary application of both compounds in chromatin research stems from their ability to inhibit transcription. By binding to GC-rich promoter regions, they can displace essential transcription factors like Sp1, which is known to regulate the expression of numerous genes involved in cell growth, proliferation, and apoptosis, including the proto-oncogene c-myc.

Mithramycin has been shown to specifically inhibit the acetylation of histone H3 at lysine (B10760008) 18 (H3K18ac), a mark associated with active transcription. This finding suggests that mithramycin's impact on chromatin is multifaceted, involving both direct DNA binding and modulation of the epigenetic landscape. The effects of this compound on specific histone modifications have not been as extensively characterized.

FeatureMithramycinThis compoundReference
Primary Chromatin-related Effect Inhibition of transcriptionInhibition of transcription
Known Transcription Factor Inhibition Displaces Sp1 from GC-rich promotersDisplaces Sp1 from GC-rich promoters
Effect on Histone Modifications Inhibits H3K18 acetylationEffects not well-documented
Effect on Oncogene Expression Inhibits c-myc and c-Src expressionInhibits c-myc and c-Src expression

Experimental Protocols

Detailed methodologies for key experiments utilizing these compounds are provided below. These protocols are based on established methods and can be adapted for specific experimental systems.

Chromatin Immunoprecipitation (ChIP) Protocol for Assessing Transcription Factor Displacement

This protocol is designed to assess the ability of mithramycin or this compound to displace a transcription factor (e.g., Sp1) from a target gene promoter.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of mithramycin or this compound for a specified time (e.g., 4-24 hours). Include a vehicle-treated control.

  • Cross-linking:

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and collect by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Sonicate the lysate to shear chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G magnetic beads.

    • Incubate a portion of the pre-cleared lysate with an antibody specific to the transcription factor of interest (e.g., anti-Sp1) overnight at 4°C with rotation.

    • Use a non-specific IgG as a negative control.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

  • Washes and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis:

    • Quantify the enriched DNA using qPCR with primers specific to the target promoter region.

    • Alternatively, prepare libraries for ChIP-sequencing (ChIP-seq) for genome-wide analysis.

DNase I Footprinting Protocol for Identifying Drug Binding Sites

This protocol allows for the precise identification of mithramycin or this compound binding sites on a specific DNA fragment.

  • Probe Preparation:

    • Prepare a DNA fragment of interest (100-300 bp) containing a putative GC-rich binding site.

    • End-label one strand of the DNA fragment, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

    • Purify the labeled probe.

  • Binding Reaction:

    • In a reaction tube, combine the end-labeled DNA probe with varying concentrations of mithramycin or this compound in a binding buffer containing MgCl₂.

    • Include a no-drug control.

    • Incubate at room temperature to allow binding to reach equilibrium.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction. The concentration of DNase I should be optimized to achieve, on average, one cut per DNA molecule.

    • Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA.

  • DNA Purification:

    • Extract the DNA fragments using phenol-chloroform and precipitate with ethanol.

  • Gel Electrophoresis and Visualization:

    • Resuspend the DNA pellets in a formamide (B127407) loading buffer.

    • Denature the samples by heating and then run them on a high-resolution denaturing polyacrylamide gel.

    • Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The region where the drug was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the DNA ladder compared to the no-drug control.

Visualizing Molecular Interactions

The following diagrams, generated using the DOT language, illustrate key aspects of the mechanisms of action of mithramycin and this compound.

Mithramycin_Mechanism cluster_dna_binding DNA Binding (Mg²⁺ Dependent) cluster_histone_binding Histone Binding (Mg²⁺ Independent) Mith Mithramycin Dimer Mithramycin-Mg²⁺ Dimer Mith->Dimer Mg Mg²⁺ Mg->Dimer DNA GC-rich DNA (Minor Groove) Dimer->DNA Binds Transcription Transcription Inhibition DNA->Transcription Sp1 Sp1 Transcription Factor Sp1->DNA Binding Blocked Mith2 Mithramycin Histone Core Histones (H3) Mith2->Histone Binds H3K18ac H3K18 Acetylation Histone->H3K18ac Inhibited HAT Histone Acetyltransferase (HAT) H3K18ac->Transcription Sp1_Inhibition_Pathway Drug Mithramycin or this compound + Mg²⁺ GC_Promoter GC-rich Promoter (e.g., c-myc) Drug->GC_Promoter Binds Sp1 Sp1 Transcription_Complex Transcription Initiation Complex Drug->Transcription_Complex GC_Promoter->Transcription_Complex Recruits Sp1->GC_Promoter Binding Displaced cMyc_mRNA c-myc mRNA Transcription_Complex->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes ChIP_Workflow Start Cells Treated with Mithramycin/Olivomycin B Crosslink Formaldehyde Cross-linking Start->Crosslink Lysis Cell Lysis Crosslink->Lysis Sonication Chromatin Shearing (Sonication) Lysis->Sonication IP Immunoprecipitation (e.g., anti-Sp1) Sonication->IP Wash Wash Beads IP->Wash Elution Elution Wash->Elution Reverse Reverse Cross-links Elution->Reverse Purify DNA Purification Reverse->Purify Analysis qPCR or ChIP-seq Purify->Analysis

References

A Comparative Guide to DNA Footprinting: Chromomycin A3 vs. Olivomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Chromomycin A3 and Olivomycin (B1226810) B, two aureolic acid antibiotics, for their application in DNA footprinting. By examining their performance, binding characteristics, and experimental considerations, this document aims to assist researchers in selecting the appropriate agent for their specific DNA-protein interaction studies.

Introduction

DNA footprinting is a high-resolution technique used to identify the specific binding sites of proteins or small molecules on a DNA molecule. The principle lies in the protection of the DNA backbone from cleavage by a nuclease or chemical agent at the site of ligand binding. Chromomycin A3 and Olivomycin B are structurally similar antibiotics that bind to the minor groove of GC-rich DNA sequences, making them valuable tools for footprinting studies of transcription factors and other DNA-binding proteins with a preference for such regions. Both compounds form dimers in the presence of divalent cations, such as Mg²⁺, which is a prerequisite for their high-affinity DNA binding.[1][2][3][4][5] Despite their structural similarities, their interaction kinetics and sequence preferences exhibit subtle differences that can influence their suitability for specific research applications.

Performance Comparison: Chromomycin A3 vs. This compound

The selection of a footprinting agent depends on factors such as binding affinity, sequence specificity, and the kinetics of the DNA-ligand interaction. The following table summarizes the available quantitative data for Chromomycin A3 and this compound. It is important to note that the data presented here are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

ParameterChromomycin A3This compoundSource
Binding Constant (K) (2.7 ± 1.4) x 10⁷ M⁻¹ (for 5'-TGGCCA-3')Not directly determined by footprinting; affinity is comparable across various G/C sites in equilibrium studies.,
Dimerization Constant ~10⁵ M⁻¹ in solutionNot reported
Association Rate (k_on) Not reported2-5 x 10⁴ M⁻¹s⁻¹ (independent of sequence)
Dissociation Rate (k_off) Not reportedVaries with sequence: Slower from SGCS and SGGS sites than from SCGS sites (S = G or C).
Sequence Preference Prefers GG-containing sequences, such as 5'-TGGCCA-3' and GGCC.Binds to a variety of GC-rich sequences, but forms kinetically less stable complexes with sites containing a central CG dinucleotide.
Divalent Cation Requirement Absolute requirement for Mg²⁺ or other divalent cations for DNA binding.Requires Mg²⁺ for dimerization and DNA binding.

Mechanism of Action

Both Chromomycin A3 and this compound function by intercalating into the minor groove of the DNA double helix. This binding is stabilized by the coordination of a divalent cation, typically Mg²⁺, between two drug molecules, forming a dimer. This dimer then interacts with the GC-rich sequences. The sugar moieties of the antibiotics also play a crucial role in the binding specificity and stability of the drug-DNA complex.

The key difference in their mechanism lies in the kinetics of their interaction with DNA. While Olivomycin A binds to various GC-rich sites with similar affinity at equilibrium, the dissociation rate varies significantly depending on the specific sequence. This kinetic discrimination can be a critical factor in footprinting experiments, especially when studying dynamic DNA-protein interactions.

Experimental Protocols

The following is a generalized protocol for DNase I footprinting using either Chromomycin A3 or this compound. Specific concentrations and incubation times may need to be optimized for the particular DNA sequence and binding protein being studied.

Materials
  • End-labeled DNA probe (³²P or fluorescently labeled)

  • Chromomycin A3 or this compound stock solution

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂, 10% glycerol)

  • DNase I (RNase-free)

  • DNase I dilution buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM CaCl₂, 100 µg/mL BSA)

  • Stop solution (e.g., 200 mM NaCl, 20 mM EDTA, 1% SDS, 100 µg/mL sheared salmon sperm DNA)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • Formamide (B127407) loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (6-8%)

  • Maxam-Gilbert sequencing ladders (G+A) for size reference

Procedure
  • Binding Reaction:

    • In a microcentrifuge tube, combine the end-labeled DNA probe (e.g., 10,000–20,000 cpm) with the desired concentration of Chromomycin A3 or this compound in the binding buffer.

    • Include a control reaction with no drug.

    • If studying a DNA-binding protein, pre-incubate the protein with the DNA probe before adding the footprinting agent.

    • Incubate the mixture at room temperature for 30 minutes to allow for binding equilibrium to be reached.

  • DNase I Digestion:

    • Dilute the DNase I stock solution in DNase I dilution buffer immediately before use. The optimal concentration needs to be determined empirically to achieve, on average, one cleavage per DNA molecule.

    • Add the diluted DNase I to the binding reaction and incubate for 1-2 minutes at room temperature. The incubation time should be kept consistent across all samples.

  • Reaction Termination and DNA Purification:

    • Stop the reaction by adding an excess of the stop solution.

    • Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol. Centrifuge and carefully transfer the upper aqueous phase to a new tube.

    • Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol and incubating at -80°C for at least 30 minutes.

    • Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, and air-dry.

  • Gel Electrophoresis and Visualization:

    • Resuspend the DNA pellet in formamide loading buffer.

    • Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.

    • Load the samples onto a denaturing polyacrylamide gel alongside a Maxam-Gilbert sequencing ladder.

    • Run the gel until the desired resolution is achieved.

    • Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography, or scan the gel if using a fluorescent label.

Visualizations

DNA Binding Mechanism

DNA_Binding_Mechanism Binding of Chromomycin A3/Olivomycin B to DNA cluster_solution In Solution cluster_dna DNA Interaction Drug1 Drug Molecule Dimer Drug Dimer-Mg²⁺ Complex Drug1->Dimer + Mg²⁺ Drug2 Drug Molecule Drug2->Dimer Mg2+ Mg²⁺ Mg2+->Dimer BoundComplex Drug-DNA Complex Dimer->BoundComplex Binds to Minor Groove DNA GC-Rich DNA (Minor Groove) DNA->BoundComplex

Caption: Dimerization and DNA binding of aureolic acid antibiotics.

DNase I Footprinting Workflow

DNA_Footprinting_Workflow General Workflow for DNase I Footprinting Start Start: End-labeled DNA Binding Incubate with Drug (Chromomycin A3 or this compound) Start->Binding Digestion Limited DNase I Digestion Binding->Digestion Termination Stop Reaction & Purify DNA Digestion->Termination Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Termination->Electrophoresis Visualization Autoradiography or Fluorescence Imaging Electrophoresis->Visualization Result Footprint' appears as a gap in the DNA ladder Visualization->Result

References

Navigating the GC-Rich Landscape: A Guide to Olivomycin Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of GC-rich DNA sequences, the fluorescent probe Olivomycin has long been a staple. However, the need for alternative tools with varied spectral properties, binding affinities, and application-specific advantages is ever-present. This guide provides an objective comparison of viable alternatives to Olivomycin for the detection and quantification of GC-rich DNA, supported by experimental data and detailed protocols.

The primary alternatives to Olivomycin belong to the same family of aureolic acid antibiotics, which are known for their characteristic binding to the minor groove of GC-rich DNA regions in the presence of divalent cations. Beyond this direct line of analogues, other nucleic acid stains and sequence-specific probes offer distinct advantages for various experimental contexts, from cellular imaging to quantitative PCR.

Quantitative Comparison of GC-Rich DNA Probes

The selection of an appropriate fluorescent probe is often dictated by the specific experimental setup, including the available excitation sources and emission filters, and the required sensitivity. The following table summarizes the key quantitative parameters for Olivomycin and its alternatives.

Compound/ProbeBinding PreferenceExcitation Max (nm)Emission Max (nm)Key Features & Applications
Olivomycin GC-rich~430~530Aureolic acid antibiotic; historical benchmark for GC-rich DNA staining.
Chromomycin (B10761888) A3 GC-rich445 - 458[1][2]575 - 590[1][2]Aureolic acid antibiotic; requires Mg²⁺ for DNA binding[3]; used in flow cytometry and fluorescence microscopy.
Mithramycin (MTM) GC-rich~440~575Aureolic acid antibiotic; binds as a dimer in the minor groove with Mg²⁺; analogues show modulated binding affinity.
Mithramycin SDK GC-richN/AN/AGenetically engineered Mithramycin analogue with similar DNA binding affinity (Kd ≈ 20 µM) to the parent compound.
SYBR Green I dsDNA (general)~497~520High fluorescence enhancement; widely used in qPCR; can show bias with GC-rich templates, often requiring protocol optimization.
SYTO-13 Nucleic Acids~488~509Cell-permeant dye staining both DNA and RNA; does not show preferential binding to GC-rich sequences, reducing bias in some applications.
SYTO-82 Nucleic Acids~541~560Cell-permeant orange-fluorescent dye; does not inhibit PCR or show GC-preference, unlike SYBR Green I.
PicoGreen dsDNA (general)~502~523Ultrasensitive dsDNA quantification reagent; shows minimal sequence dependence, making it suitable for accurate quantification of DNA regardless of GC content.
FISH Probes Sequence-SpecificVaries with FluorophoreVaries with FluorophoreCustom-designed oligonucleotide probes offering the highest specificity for any target sequence, including highly repetitive GC-rich regions.

N/A: Specific data not available in the search results.

Mechanisms and Workflows

Understanding the mechanism of action and the experimental workflow is crucial for the successful application of these probes.

Mechanism of Aureolic Acid Antibiotic Binding

Olivomycin, Chromomycin A3, and Mithramycin share a common mechanism. They form a dimer that is stabilized by a divalent cation, typically Mg²⁺. This complex then binds to the minor groove of B-DNA, with a strong preference for sequences containing two or more consecutive G-C base pairs. This interaction is non-intercalative and causes minimal distortion of the DNA helix.

G_aureolic_acid_binding cluster_pre_binding In Solution cluster_binding DNA Interaction Drug1 Drug Monomer Complex Drug Dimer-Mg²⁺ Complex Drug1->Complex + Drug2 Drug Monomer Drug2->Complex + Mg Mg²⁺ Mg->Complex + DNA GC-Rich Minor Groove Complex->DNA Binds to BoundComplex Bound Complex G_staining_workflow Start Cell Culture/ Sample Prep Harvest Harvest & Wash Cells Start->Harvest Fix Fixation (e.g., Ethanol) Harvest->Fix Perm Permeabilization (if required) Fix->Perm Optional Stain Incubate with Fluorescent Probe Fix->Stain Perm->Stain Wash2 Wash to Remove Excess Probe Stain->Wash2 Analyze Analysis Wash2->Analyze Microscopy Fluorescence Microscopy Analyze->Microscopy Imaging Flow Flow Cytometry Analyze->Flow Quantification

References

Validating Olivomycin B Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of Olivomycin B, an aureolic acid antibiotic known to bind the minor groove of GC-rich DNA and inhibit transcription.[1][2] Understanding and confirming the direct interaction of this compound with its intended target within a cellular context is crucial for elucidating its mechanism of action and advancing its therapeutic potential.

This document will objectively compare the performance of two prominent label-free target engagement validation techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will also explore alternative and complementary approaches, providing supporting experimental principles and detailed protocols.

Comparison of Target Engagement Validation Methods

The selection of an appropriate method for validating this compound's target engagement depends on several factors, including the specific experimental question, available resources, and the nature of the drug-target interaction. The following table summarizes the key features of CETSA and DARTS.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding induces thermal stabilization of the target protein, leading to a shift in its melting temperature.[3][4]Ligand binding protects the target protein from proteolytic degradation.[5]
Cellular Context Can be performed in intact cells, cell lysates, and tissue samples, providing a physiologically relevant environment.Primarily performed in cell lysates, but can be adapted for purified proteins and tissue extracts.
Labeling Requirement Label-free; no modification of the drug or target is required.Label-free; utilizes the native, unmodified small molecule.
Throughput Traditionally low-throughput with Western blot detection, but high-throughput versions (HT-CETSA) are available.Generally considered lower-throughput, especially with Western blot readout.
Quantitative Nature Can provide quantitative data on target engagement (e.g., EC50 values) and thermal shifts (ΔTm).Can be less quantitative than CETSA, often providing qualitative or semi-quantitative assessment of target protection.
Applicability Dependent on the target protein exhibiting a measurable thermal shift upon ligand binding.Applicable to a wide range of proteins, independent of their thermal shift properties.
Potential Artifacts Not all binding events result in a significant thermal shift.The degree of protease protection can be influenced by the accessibility of cleavage sites and the nature of the conformational change upon binding.

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action of this compound and the workflows of the validation methods, the following diagrams are provided.

cluster_0 This compound Mechanism of Action OlivomycinB This compound DNA GC-rich DNA (Minor Groove) OlivomycinB->DNA Binds Transcription Transcription Inhibition OlivomycinB->Transcription Inhibits RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Recruits TranscriptionFactors Transcription Factors (e.g., Sp1) TranscriptionFactors->DNA Binds RNA_Polymerase->Transcription Initiates

Figure 1: this compound signaling pathway.

cluster_1 CETSA Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins C->D E 5. Analysis of Soluble Fraction (e.g., Western Blot) D->E

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

cluster_2 DARTS Workflow F 1. Cell Lysate Preparation G 2. Incubation with This compound or Vehicle F->G H 3. Limited Proteolysis (e.g., Pronase, Thermolysin) G->H I 4. Stop Digestion H->I J 5. Analysis of Protein Digestion (e.g., SDS-PAGE) I->J

Figure 3: Drug Affinity Responsive Target Stability (DARTS) workflow.

Experimental Protocols

Detailed methodologies for performing CETSA and DARTS are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein (if known, e.g., a specific transcription factor) or a general marker of DNA engagement in the soluble fraction by Western blotting, ELISA, or mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., M-PER or RIPA buffer) supplemented with protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Drug Incubation:

    • Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase or thermolysin) to each lysate. The optimal protease concentration and incubation time need to be determined empirically to achieve partial digestion.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

  • Stop Digestion:

    • Stop the proteolytic reaction by adding a protease inhibitor cocktail or by adding SDS-PAGE loading buffer and boiling.

  • Analysis of Protein Digestion:

    • Separate the protein fragments by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining, silver staining, or Western blotting using an antibody against a potential target protein. Protection of a specific protein band in the presence of this compound indicates a direct interaction.

Alternative and Complementary Methods

While CETSA and DARTS are powerful label-free methods, other techniques can provide complementary information on this compound's target engagement.

  • Fluorescence-Based Methods: Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) can be used to study the binding of fluorescently labeled this compound or a competing ligand to DNA or specific proteins in vitro. These methods can provide quantitative binding affinity data (Kd).

  • Chromatin Immunoprecipitation Sequencing (ChIP-seq): This technique can be used to identify the specific genomic regions where this compound binds in an unbiased, genome-wide manner. By crosslinking the drug to DNA in living cells, immunoprecipitating the complex, and sequencing the associated DNA, the precise binding sites of this compound across the chromatin can be mapped.

Conclusion

Validating the cellular target engagement of this compound is a critical step in its development as a potential therapeutic agent. Both CETSA and DARTS offer robust, label-free approaches to directly assess the interaction of this compound with its target in a cellular context. CETSA provides the advantage of being applicable to intact cells, offering a more physiologically relevant assessment. DARTS is a valuable alternative, particularly when a thermal shift is not observed upon binding. The choice between these methods will depend on the specific research question and available resources. Complementary techniques such as fluorescence-based assays and ChIP-seq can provide further quantitative and genome-wide insights into the molecular interactions of this compound. By employing the methodologies outlined in this guide, researchers can gain a comprehensive understanding of this compound's target engagement, paving the way for its further development.

References

Cross-Validation of Olivomycin B Binding with ChIP-seq: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DNA binding properties of Olivomycin B with established Chromatin Immunoprecipitation sequencing (ChIP-seq) data. While direct ChIP-seq data for this compound is not currently available in public databases, this document outlines a robust cross-validation framework using data from its close structural and functional analog, mithramycin, a well-studied aureolic acid antibiotic. This approach allows for a detailed comparison with the binding profiles of key transcription factors, providing valuable insights into the mechanism of action of this compound.

Overview of this compound and its DNA Binding Characteristics

This compound belongs to the aureolic acid family of antibiotics, which are known for their potent antitumor properties. These compounds bind to the minor groove of GC-rich regions of DNA, thereby interfering with the binding of transcription factors and inhibiting DNA replication and transcription. This targeted binding is central to their therapeutic effect.

Table 1: DNA Binding Characteristics of Aureolic Acid Antibiotics

FeatureDescriptionReferences
Binding Site Minor groove of double-stranded DNA[1][2][3]
Sequence Preference GC-rich sequences, specifically tetranucleotide G/C sites[1][4][5]
Optimal Binding Motifs Tetranucleotides with central GC or GG dinucleotides[1][5]
Inhibited Transcription Factors Sp1, c-Myc, Androgen Receptor (AR)[6][7][8][9][10]
Functional Consequences Inhibition of transcription, induction of apoptosis, suppression of p53-dependent transcription[11]

Cross-Validation with Mithramycin ChIP-seq Data

Given the absence of public this compound ChIP-seq data, we utilize published mithramycin ChIP-seq datasets as a proxy. Mithramycin shares a similar aglycone core with this compound and exhibits comparable GC-rich DNA binding specificity. ChIP-seq experiments with mithramycin reveal significant alterations in the chromatin landscape, providing a genome-wide view of its impact.

Table 2: Summary of Mithramycin ChIP-seq Findings

Cell LineTreatmentChIP-seq TargetKey FindingsReferences
Rhabdoid Tumor (BT12)100 nM mithramycin (8h, 18h)H3K27acReprogramming of promoters, favoring a differentiation phenotype. Altered accessibility at TSS.[6]
Prostate Cancer (VCaP)100 nM mithramycin (24h)Androgen Receptor (AR)Significantly decreased occupancy of AR at its binding sites.[7]

These findings demonstrate that aureolic acid antibiotics can be effectively studied using ChIP-seq to map their influence on histone modifications and transcription factor binding on a genomic scale.

Proposed Cross-Validation Framework with Transcription Factor ChIP-seq

A powerful approach to validate and understand the genome-wide effects of this compound is to compare its binding profile (represented by mithramycin ChIP-seq) with existing ChIP-seq data for relevant transcription factors.

Comparison with Sp1 ChIP-seq

This compound is a known inhibitor of the transcription factor Sp1, which binds to GC-rich promoter regions. A computational cross-validation would involve:

  • Peak Calling: Identify statistically significant peaks from mithramycin ChIP-seq data, representing regions of drug-induced chromatin alteration.

  • Data Acquisition: Obtain publicly available Sp1 ChIP-seq data from databases such as GEO or ENCODE.

  • Peak Overlap Analysis: Determine the genomic regions where mithramycin-affected sites and Sp1 binding sites overlap.

  • Motif Analysis: Analyze the overlapping regions for the enrichment of the canonical Sp1 binding motif.

A high degree of overlap and motif enrichment would provide strong evidence that this compound's mechanism of action involves the modulation of Sp1 activity at its target genes.

Comparison with p53 ChIP-seq

Olivomycin A has been shown to suppress p53-dependent transcription[11]. A similar cross-validation with p53 ChIP-seq data could elucidate the mechanism. Publicly available p53 ChIP-seq datasets are abundant[12][13][14]. The analysis would aim to determine if regions affected by mithramycin are enriched for p53 binding sites, suggesting a potential interplay between this compound and the p53 pathway.

Experimental Protocols

For researchers planning to perform similar studies, the following protocols provide a starting point.

Cell Treatment with this compound

This protocol is a general guideline and should be optimized for the specific cell line and experimental goals.

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 50-200 nM) for a specified duration (e.g., 8-24 hours). Include a vehicle-treated control.

  • Harvesting: After treatment, harvest the cells for downstream applications such as ChIP-seq.

Chromatin Immunoprecipitation (ChIP-seq) Protocol

This is a generalized protocol that should be adapted and optimized.

  • Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., H3K27ac, Sp1, or p53) overnight at 4°C. For a hypothetical "this compound-seq", an antibody recognizing the drug-DNA complex would be required, which is a significant technical challenge. A more feasible approach is to perform ChIP-seq for histone marks or transcription factors after drug treatment.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by incubating at 65°C.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome, perform peak calling, and conduct downstream analyses such as motif discovery and differential binding analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Culture drug_treatment This compound Treatment cell_culture->drug_treatment crosslinking Formaldehyde Cross-linking drug_treatment->crosslinking lysis_sonication Cell Lysis & Sonication crosslinking->lysis_sonication immunoprecipitation Immunoprecipitation (e.g., for H3K27ac) lysis_sonication->immunoprecipitation dna_purification DNA Purification immunoprecipitation->dna_purification sequencing Library Prep & Sequencing dna_purification->sequencing read_alignment Read Alignment sequencing->read_alignment peak_calling Peak Calling read_alignment->peak_calling cross_validation Cross-Validation (Peak Overlap & Motif Analysis) peak_calling->cross_validation public_data Public ChIP-seq Data (e.g., Sp1, p53) public_data->cross_validation biological_interpretation Biological Interpretation cross_validation->biological_interpretation mechanism_of_action cluster_inhibition Transcriptional Inhibition olivomycin_b This compound dna GC-rich DNA (Promoter Region) olivomycin_b->dna Binds to minor groove inhibition Displacement of Sp1 dna->inhibition sp1 Sp1 Transcription Factor sp1->dna Binds to GC box transcription_machinery Transcription Machinery gene_expression Target Gene Expression (e.g., c-Myc) transcription_machinery->gene_expression Inhibits transcription apoptosis Apoptosis gene_expression->apoptosis Leads to inhibition->transcription_machinery Blocks binding

References

Assessing the Specificity of Olivomycin B for GC-Rich DNA Sequences: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Olivomycin (B1226810) B, a member of the aureolic acid family of antibiotics, is recognized for its potent antitumor activity, which is attributed to its ability to bind to the minor groove of GC-rich DNA sequences. This interaction can interfere with crucial cellular processes such as transcription and replication by inhibiting the binding of transcription factors like Specificity Protein 1 (Sp1). Understanding the precise binding specificity of olivomycin B is paramount for the development of targeted cancer therapies with improved efficacy and reduced off-target effects. This guide provides a comparative analysis of this compound's specificity for GC-rich sequences against other well-known aureolic acid antibiotics, mithramycin and chromomycin (B10761888) A3, supported by experimental data and detailed protocols.

Comparative Analysis of Binding Specificity

While all three compounds—this compound, mithramycin, and chromomycin A3—exhibit a preference for GC-rich regions of DNA, their binding affinity and sequence specificity are not identical. The specificity is not solely dictated by the binding affinity (K_d) but is also significantly influenced by the kinetics of the interaction, particularly the dissociation rate of the drug-DNA complex.

Recent studies on olivomycin A, a closely related analog of this compound, have revealed that while it binds to various GC-rich tetranucleotide sequences with similar affinity, the stability of the complex varies depending on the central dinucleotide sequence. Specifically, complexes formed with sequences containing central GG or GC dinucleotides are kinetically more stable than those with a central CG dinucleotide[1][2]. This kinetic discrimination is a crucial factor in determining the biological activity of the drug.

CompoundTarget DNA SequenceBinding Affinity (K_d)Key FindingsReference
Olivomycin A GC-rich tetranucleotidesSimilar affinity across different GC sitesDifferentiates based on complex lifetime; less stable with central CG.[1][2]
Mithramycin A Salmon Sperm DNA (42% GC)19 µMBinds with high affinity to GC-rich DNA.[3]
Mithramycin SDK Salmon Sperm DNA (42% GC)20 µMA derivative with similar binding affinity to the parent compound.[3]
Mithramycin SK Salmon Sperm DNA (42% GC)40 µMA derivative with lower binding affinity compared to mithramycin A.[3]

Experimental Protocols for Assessing Specificity

Several experimental techniques are employed to characterize the DNA binding specificity of small molecules like this compound. The most common methods are Electrophoretic Mobility Shift Assay (EMSA) and DNase I Footprinting.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of a molecule to a specific DNA probe. The principle lies in the fact that a DNA-molecule complex will migrate slower through a non-denaturing polyacrylamide gel than the free DNA probe. Competitive EMSA, where an unlabeled competitor DNA is added, can be used to determine the relative binding affinity and specificity.

Protocol for Competitive EMSA with this compound:

  • Probe Preparation: A short, double-stranded DNA oligonucleotide containing the target GC-rich sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction:

    • In separate tubes, incubate a fixed concentration of the labeled probe with increasing concentrations of this compound.

    • In parallel, for competition assays, pre-incubate the labeled probe and this compound with increasing concentrations of unlabeled competitor DNA (either the same sequence or a variant).

    • The binding buffer should contain 100 mM NaCl, 5 mM MgCl₂, and 20 mM Tris pH 8.0.

    • Incubate the reactions at room temperature for 30 minutes.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel (e.g., 10%).

    • Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 15 V/cm) for 1-2 hours.

  • Detection:

    • Visualize the bands using autoradiography (for radioactive probes) or a fluorescence scanner (for fluorescent probes). A decrease in the shifted band in the presence of a competitor indicates specific binding.

DNase I Footprinting

DNase I footprinting is a high-resolution technique to identify the specific binding site of a molecule on a DNA fragment. The molecule protects the DNA from cleavage by DNase I at its binding site, creating a "footprint" in the resulting DNA ladder when analyzed by gel electrophoresis.

Protocol for DNase I Footprinting with this compound:

  • Probe Preparation: A DNA fragment of interest (100-200 bp) is labeled at one end.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with varying concentrations of this compound in a buffer similar to that used for EMSA.

    • Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

  • DNase I Digestion:

    • Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Analysis:

    • Purify the DNA fragments and resolve them on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder (e.g., Maxam-Gilbert G+A ladder) of the same DNA fragment.

    • The region where this compound has bound will be protected from DNase I cleavage, resulting in a gap in the ladder, the "footprint."

Visualizing Experimental Workflow and Signaling Pathway

To better illustrate the experimental process and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_emsa EMSA Workflow cluster_footprinting DNase I Footprinting Workflow probe Labeled GC-rich DNA Probe binding Binding Reaction probe->binding drug This compound drug->binding competitor Unlabeled Competitor DNA competitor->binding gel Native PAGE binding->gel detection Detection (Autoradiography/ Fluorescence) gel->detection fp_probe End-labeled DNA Fragment fp_binding Binding Reaction fp_probe->fp_binding fp_drug This compound fp_drug->fp_binding dnase DNase I Digestion fp_binding->dnase fp_gel Denaturing PAGE dnase->fp_gel fp_analysis Footprint Analysis fp_gel->fp_analysis

Experimental workflows for assessing DNA binding specificity.

The binding of this compound to GC-rich sequences in gene promoters can displace transcription factors like Sp1, which plays a crucial role in the expression of a multitude of genes involved in cell growth, proliferation, and survival. Inhibition of Sp1 binding can disrupt these signaling pathways, leading to an anti-tumor effect.

sp1_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Downstream Effects Sp1 Sp1 Transcription Factor GC_box GC-rich Promoter (e.g., in VEGF, c-Myc genes) Sp1->GC_box Binds to Transcription Gene Transcription GC_box->Transcription Initiates mRNA mRNA Transcription->mRNA Transcription->mRNA OlivomycinB This compound OlivomycinB->GC_box Competitively Binds OlivomycinB->GC_box Protein Pro-growth/survival Proteins (e.g., VEGF, Myc) mRNA->Protein Translation CellGrowth Cell Growth & Survival Protein->CellGrowth Apoptosis Apoptosis CellGrowth->Apoptosis Inhibition of

Inhibition of Sp1-mediated transcription by this compound.

Conclusion

This compound demonstrates a nuanced specificity for GC-rich DNA sequences, which is critically dependent on the kinetics of the drug-DNA interaction. Its ability to compete with and displace key transcription factors like Sp1 from promoter regions underpins its mechanism of antitumor activity. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the binding specificity of this compound and its analogs. A thorough understanding of these interactions at the molecular level is essential for the rational design of next-generation, sequence-specific DNA-binding agents for cancer therapy.

References

Quality Control of Commercial Olivomycin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of the quality control testing for commercial batches of Olivomycin B, an aureolic acid antibiotic with antitumor properties. Its performance is compared with that of its close analog, Mithramycin, another member of the aureolic acid family. This guide outlines the key experimental data and detailed methodologies for purity and potency assessment, crucial for batch-to-batch consistency and reliable experimental outcomes.

Performance Comparison: this compound vs. Mithramycin

The primary alternative to this compound in research and historical clinical applications is Mithramycin (also known as Plicamycin). Both compounds share a similar mechanism of action by binding to GC-rich regions of DNA and inhibiting transcription, notably by interfering with the Sp1 transcription factor. While structurally similar, variations in their glycosidic side chains can influence their biological activity, toxicity, and pharmacokinetic profiles.

Purity Analysis

The purity of commercial batches of this compound and Mithramycin is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of these complex natural products. A high degree of purity, typically ≥95%, is essential to minimize the interference of related substances and degradation products in experimental results.

Table 1: Comparison of HPLC Purity Testing Parameters

ParameterThis compoundMithramycin
Typical Purity Specification ≥95%≥95%
HPLC Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)C18 reverse-phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[1][2]
Mobile Phase Example Acetonitrile and water with 0.1% formic acid (gradient elution)Acetonitrile and water with 0.1% formic acid (gradient elution)[1]
Detection Wavelength UV, ~280 nmUV, ~280 nm
Potency Assessment

The biological activity, or potency, of this compound and Mithramycin is determined by microbiological assays that measure their ability to inhibit the growth of susceptible microorganisms. The cylinder-plate assay is a common method stipulated by pharmacopeias for many antibiotics.

Table 2: Comparison of Potency Testing Parameters (Cylinder-Plate Assay)

ParameterThis compoundMithramycin
Test Microorganism Bacillus subtilis (e.g., ATCC 6633)[3][4]Staphylococcus aureus (e.g., ATCC 6538P)
Assay Principle Measurement of the zone of growth inhibitionMeasurement of the zone of growth inhibition
Reference Standard USP or equivalent reference standard for OlivomycinUSP or equivalent reference standard for Mithramycin
In Vitro Cytotoxicity

The anti-cancer potency of this compound and Mithramycin is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.

Table 3: Comparative in vitro Cytotoxicity (IC50) of Mithramycin in Cancer Cell Lines

Cell LineCancer TypeMithramycin IC50 (nM)
CHLA-10Ewing Sarcoma9.11
TC205Ewing Sarcoma4.32

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound or Mithramycin and to quantify any related impurities.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column is used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • All solvents should be HPLC grade and degassed before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound or Mithramycin reference standard in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

    • Prepare sample solutions of the commercial batches at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the main compound and any more hydrophobic impurities.

  • Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks detected in the chromatogram, expressed as a percentage.

Cylinder-Plate Assay for Potency Determination

Objective: To determine the biological potency of this compound or Mithramycin by comparing its inhibitory effect on microbial growth to that of a reference standard.

Methodology:

  • Test Organism and Media:

    • For this compound: Bacillus subtilis ATCC 6633.

    • For Mithramycin: Staphylococcus aureus ATCC 6538P.

    • Use appropriate antibiotic assay medium (e.g., Mueller-Hinton agar).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity.

  • Preparation of Plates: A base layer of agar (B569324) is poured into petri dishes, and once solidified, a seeded layer containing the inoculum is overlaid.

  • Standard and Sample Preparation:

    • A series of dilutions of the reference standard are prepared to create a standard curve.

    • The commercial batch sample is diluted to a concentration expected to fall within the range of the standard curve.

  • Assay Procedure:

    • Sterile stainless steel or porcelain cylinders are placed on the surface of the seeded agar.

    • A defined volume of each standard dilution and the sample solution is added to the cylinders.

    • The plates are incubated under specified conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The diameters of the zones of inhibition are measured. A standard curve is plotted with the log of the concentration versus the zone diameter. The potency of the sample is determined by interpolating its zone of inhibition on the standard curve.

Visualizing Workflows and Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_purity Purity Analysis (HPLC) cluster_potency Potency Assay (Cylinder-Plate) p1 Prepare Mobile Phase p2 Prepare Standard & Sample Solutions p1->p2 p3 HPLC Analysis p2->p3 p4 Data Analysis (% Purity) p3->p4 po1 Prepare Inoculum & Agar Plates po2 Prepare Standard & Sample Dilutions po1->po2 po3 Incubate Plates po2->po3 po4 Measure Zones of Inhibition po3->po4 po5 Calculate Potency po4->po5

Fig. 1: Experimental workflow for quality control testing.

signaling_pathway cluster_drug_action Mechanism of Action cluster_cellular_effects Cellular Effects drug This compound / Mithramycin dna GC-rich DNA sequence (Promoter Region) drug->dna Binds to minor groove inhibition Inhibition transcription Transcription of Target Genes (e.g., VEGF, c-Myc) dna->transcription Initiates sp1 Sp1 Transcription Factor sp1->dna Binds to promoter proliferation Decreased Cell Proliferation apoptosis Induction of Apoptosis angiogenesis Inhibition of Angiogenesis inhibition->sp1 Prevents binding inhibition->transcription Blocks

Fig. 2: Sp1 inhibition signaling pathway.

References

Safety Operating Guide

Safe Disposal of Olivomycin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the proper disposal of Olivomycin B, ensuring the safety of personnel and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

This compound, a potent antibiotic and cytotoxic agent, requires stringent disposal procedures to mitigate risks to human health and the environment. As with many cytotoxic compounds, this compound waste must be treated as hazardous chemical waste and managed in accordance with institutional, local, and national regulations. Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and two pairs of chemotherapy-grade gloves when handling this compound in solid or solution form.[3]

  • Ventilation: All handling of solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.

  • Spill Management: Have a spill kit readily available that is specifically designed for cytotoxic agents. In the event of a spill, cordon off the area, and follow your institution's established spill cleanup procedures.

Step-by-Step Disposal Procedures for this compound

The following procedures provide a framework for the safe disposal of various forms of this compound waste. Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines.

1. Segregation and Collection of this compound Waste

Proper segregation is the first critical step in the waste management process. All items that have come into contact with this compound must be considered cytotoxic waste.

  • Solid Waste: This includes unused or expired pure this compound, contaminated lab supplies such as pipette tips, tubes, flasks, and personal protective equipment (gloves, gowns).

    • Action: Place all solid waste into a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled as "Cytotoxic Waste" and "Hazardous Chemical Waste."[4][5] Often, these containers are color-coded yellow with a purple lid.

  • Liquid Waste: This category includes stock solutions, working solutions, and contaminated culture media.

    • Action: Collect all liquid waste in a dedicated, leak-proof, and shatter-proof hazardous waste container. The container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name "this compound." Do not mix with other chemical waste streams unless approved by your institution's EHS department.

  • Sharps Waste: Needles, syringes, scalpels, and other sharp objects contaminated with this compound require special handling.

    • Action: Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container specifically labeled for "Cytotoxic Sharps." These containers are also frequently yellow with a purple lid.

2. Chemical Inactivation (where applicable and permitted)

For some cytotoxic drugs, particularly those in the anthracycline class which share structural similarities with this compound, chemical degradation can be an effective preliminary step to render the waste non-mutagenic before final disposal. Sodium hypochlorite (B82951) (bleach) has been shown to be effective for the degradation of several anthracyclines.

Disclaimer: This information is for informational purposes only. Always consult with your institution's EHS department before attempting any chemical inactivation of hazardous waste.

  • Experimental Protocol for Inactivation:

    • Work within a chemical fume hood and wear appropriate PPE.

    • For liquid waste, slowly add a 5.25% sodium hypochlorite solution (household bleach) to the this compound solution in a 1:1 volume ratio.

    • Allow the mixture to react for at least one hour to ensure complete degradation.

    • After the reaction period, the resulting solution should still be collected as hazardous chemical waste for final disposal, but it may be considered inactivated.

3. Final Disposal

All collected this compound waste, whether chemically inactivated or not, must be disposed of through your institution's hazardous waste management program.

  • Action: Securely close and label all waste containers. Arrange for pickup by a licensed hazardous waste disposal company as per your institution's procedures. The final disposal method for cytotoxic waste is typically high-temperature incineration.

Quantitative Data for Disposal Management

ParameterGuideline/ValueCitation
Chemical Inactivation Agent 5.25% Sodium Hypochlorite (Household Bleach)
Inactivation Reaction Ratio 1:1 (Volume of bleach to volume of liquid waste)
Minimum Inactivation Time 1 hour
Final Disposal Method High-Temperature Incineration

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

OlivomycinB_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_collection Collection & Containment cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (PPE, tubes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, scalpels) waste_type->sharps_waste Sharps solid_container Collect in Labeled Cytotoxic Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Cytotoxic Sharps Container sharps_waste->sharps_container ehs_contact Arrange for Pickup by Institutional Hazardous Waste Program solid_container->ehs_contact liquid_container->ehs_contact sharps_container->ehs_contact incineration High-Temperature Incineration ehs_contact->incineration end End of Disposal Process incineration->end

Figure 1. A logical workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.